Benzalazine
Description
Properties
IUPAC Name |
N-(benzylideneamino)-1-phenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLGEPSKQDNHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862247 | |
| Record name | Benzaldehyde, (phenylmethylene)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Benzalazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20277 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
588-68-1 | |
| Record name | Benzalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, (phenylmethylene)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Identity and IUPAC Nomenclature
An In-depth Technical Guide to Benzalazine (C14H12N2)
This technical guide provides a comprehensive overview of this compound (C14H12N2), an azine compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological and chemical significance.
The compound with the molecular formula C14H12N2, commonly known as this compound, is systematically named N-(benzylideneamino)-1-phenylmethanimine according to IUPAC nomenclature.[1] It is also referred to as 1,2-Di(phenylmethylidene)hydrazine.
Synonyms:
-
Dibenzalhydrazine[2]
-
Benzylideneazine
-
1,4-Diphenyl-2,3-diaza-1,3-butadiene
-
NSC 3269
Physicochemical and Spectroscopic Data
This compound is a pale yellow crystalline solid. A summary of its key quantitative data is presented in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H12N2 | |
| Molecular Weight | 208.26 g/mol | |
| Melting Point | 92-94 °C | |
| Appearance | Pale Yellow Solid | |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | |
| CAS Number | 588-68-1 |
Experimental Protocols: Synthesis of this compound
Detailed experimental procedures for the synthesis of this compound are crucial for researchers. Two common methods are provided below.
Classical Synthesis from Benzaldehyde and Hydrazine Sulfate
This procedure is adapted from Organic Syntheses.
Materials:
-
Hydrazine sulfate (powdered)
-
28% Aqueous ammonia
-
Benzaldehyde
-
95% Ethyl alcohol
Procedure:
-
In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 240 g (1.85 moles) of powdered hydrazine sulfate in 1.8 liters of water and 230 cc (207 g, 3.4 moles) of 28% aqueous ammonia.
-
Once the hydrazine sulfate has dissolved, add 440 cc (460 g, 4.35 moles) of benzaldehyde from a separatory funnel over a period of four to five hours with vigorous stirring.
-
Continue stirring the mixture for an additional two hours after the addition is complete.
-
Filter the precipitated this compound with suction and wash it with water. Press the product thoroughly on a Büchner funnel to remove excess water.
-
Recrystallize the crude product from 800 cc of boiling 95% ethyl alcohol.
-
Upon cooling, the azine separates as yellow needles. The yield is typically 350–360 g (91–94% of the theoretical amount).
-
Dry the final product in a vacuum desiccator over calcium chloride. The purified this compound should have a melting point of 92–93°C.
Green Synthesis of this compound
A more environmentally friendly synthesis method has been developed that avoids the direct use of hydrazine hydrate.
Materials:
-
Benzaldehyde
-
Ammonium carbonate
-
30% Hydrogen peroxide
-
Acetonitrile
-
Ethanol
Procedure:
-
A mixture of benzaldehyde (1 mmol), ammonium carbonate (0.5 mmol), and 30% hydrogen peroxide (0.5 mmol) is dissolved in acetonitrile (5 ml).
-
The reaction mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC) using an ethyl acetate/n-hexane (3:7) mobile phase.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by suction filtration, washed with water, and dried under vacuum.
-
The dried yellow solid is recrystallized from ethanol to afford the pure this compound product as yellow crystals. This method is reported to give excellent yields.
Chemical Reactivity and Applications
Azines, including this compound, are versatile intermediates in organic synthesis.
Hydrolysis
Azines can be hydrolyzed back to their constituent carbonyl compounds and hydrazine. This reactivity is fundamental to their chemistry.
References
A Comprehensive Technical Guide to the Discovery and Synthesis of Benzalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzalazine, a foundational aromatic azine, has a rich history intertwined with the development of organic chemistry. This whitepaper provides an in-depth exploration of the discovery and historical evolution of this compound synthesis, from its classical origins to modern, more efficient methodologies. Detailed experimental protocols for key synthetic routes are presented, alongside a comparative analysis of their quantitative data. Furthermore, this guide illustrates the underlying reaction mechanisms and experimental workflows through clear, concise diagrams, serving as a vital resource for professionals in chemical research and drug development.
Introduction
This compound, systematically named 1,2-bis(phenylmethylene)hydrazine, is the simplest symmetrical aromatic aldazine. Its structure, featuring a C=N-N=C core, has made it a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds. The study of its synthesis provides a lens through which to view the evolution of synthetic organic chemistry, from early condensation reactions to the advent of green chemistry principles. This guide will detail the historical context of its discovery and provide a practical overview of its synthesis.
The Dawn of Azine Chemistry: Discovery and Key Figures
The latter half of the 19th century was a period of profound discovery in organic chemistry, with the elucidation of aromatic structures and the development of new synthetic reactions. The story of this compound is closely linked to the pioneering work on hydrazines by two eminent German chemists: Emil Fischer and Theodor Curtius.
In 1875, Emil Fischer discovered phenylhydrazine.[1][2] This discovery was pivotal, as he demonstrated its utility in reacting with carbonyl compounds, such as aldehydes and ketones, to form crystalline derivatives known as phenylhydrazones.[3][4][5] This work laid the fundamental groundwork for understanding the reactivity of the hydrazine moiety with carbonyls, a key step in the formation of azines.
While Fischer worked with phenylhydrazine, it was Theodor Curtius who first synthesized free hydrazine in 1889. Curtius's work on diazo compounds and his subsequent discovery of hydrazine were monumental achievements in nitrogen chemistry. Although Curtius's primary focus was on the Curtius rearrangement, his discovery of hydrazine provided the essential reagent for the synthesis of azines like this compound.
The first documented synthesis of this compound is attributed to P. C. Freer in 1891 , as reported in the American Chemical Journal. His work involved the direct reaction of benzaldehyde with hydrazine, building upon the foundational knowledge established by Fischer and Curtius.
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound has evolved significantly since its initial discovery. The following sections detail the most important methods, from the classical approach to modern, more efficient techniques.
Data Presentation: Comparison of Key Synthetic Methods
| Parameter | Route 1: Conventional Solution-Based Synthesis | Route 2: Mechanochemical (Solvent-Free) Synthesis | Route 3: Microwave-Assisted Synthesis |
| Typical Yield (%) | 75-94% | 90-98% | 92-97% |
| Reaction Time | 2-4 hours | 10-20 minutes | 5-15 minutes |
| Reaction Temperature | Reflux (typically 60-80 °C) | Room Temperature | 80-120 °C (in a sealed vessel) |
| Solvent Usage | Moderate (e.g., Ethanol) | Solvent-free or minimal | Solvent-free or minimal |
| Energy Consumption | High | Low | Moderate |
| Product Purity | Good to Excellent (may require recrystallization) | High to Excellent | High to Excellent |
Table 1: A summary of quantitative data for the different synthetic routes to this compound and its analogs.
Experimental Protocols
Route 1: Classical Synthesis via Condensation Reaction
This method remains a staple in many teaching and research laboratories due to its simplicity and reliability.
Principle: Two equivalents of benzaldehyde undergo a condensation reaction with one equivalent of hydrazine, typically from hydrazine sulfate in the presence of a base, or from hydrazine hydrate. The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon of benzaldehyde, followed by the elimination of water.
Detailed Protocol (from Organic Syntheses):
-
Materials:
-
Benzaldehyde (4.35 moles)
-
Hydrazine sulfate (1.85 moles)
-
28% Aqueous ammonia (3.4 moles)
-
Water (1.8 L)
-
95% Ethyl alcohol (for recrystallization)
-
-
Procedure:
-
In a 5-liter round-bottom flask equipped with a mechanical stirrer, combine 240 g (1.85 moles) of powdered hydrazine sulfate, 1.8 L of water, and 230 cc (3.4 moles) of 28% aqueous ammonia.
-
Stir the mixture until the hydrazine sulfate has completely dissolved.
-
Slowly add 440 cc (4.35 moles) of benzaldehyde to the solution over a period of 4 to 5 hours.
-
Continue stirring the mixture for an additional 2 hours. A precipitate of this compound will form.
-
Filter the precipitated this compound using suction and wash it with water. Press the solid thoroughly on a Büchner funnel to remove excess water.
-
For purification, dissolve the crude product in 800 cc of boiling 95% ethyl alcohol.
-
Allow the solution to cool, whereupon the this compound will crystallize as yellow needles.
-
Collect the crystals by filtration. The yield is typically 350-360 g (91-94%).
-
Route 2: Mechanochemical Synthesis (Solvent-Free)
This method aligns with the principles of green chemistry by minimizing or eliminating the use of solvents.
Principle: The reaction is driven by the mechanical energy from grinding the reactants together, which increases the surface area of contact and facilitates the reaction without the need for a solvent.
Detailed Protocol:
-
Materials:
-
Benzaldehyde (2 mmol)
-
Hydrazine hydrate (1 mmol)
-
Mortar and pestle
-
-
Procedure:
-
Place 2 mmol of benzaldehyde and 1 mmol of hydrazine hydrate directly into a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for 10-20 minutes.
-
The progress of the reaction can be monitored by a change in the consistency and color of the mixture.
-
The resulting solid product is typically of high purity and can be used without further purification.
-
Route 3: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction, leading to dramatically reduced reaction times and often improved yields.
Principle: Microwave energy directly and efficiently heats the reactants, leading to a rapid increase in temperature and a significant acceleration of the reaction rate.
Detailed Protocol:
-
Materials:
-
Benzaldehyde (2 mmol)
-
Hydrazine hydrate (1 mmol)
-
Microwave reactor with sealed vessel capability
-
-
Procedure:
-
In a microwave-safe sealed vessel, combine 2 mmol of benzaldehyde and 1 mmol of hydrazine hydrate.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80-120 °C) for 5-15 minutes. Reaction parameters such as temperature, time, and power should be optimized for the specific microwave system being used.
-
After irradiation, cool the vessel to room temperature.
-
The solid product can be collected and, if necessary, washed with a small amount of cold ethanol and dried.
-
Visualizing the Process: Diagrams
Reaction Mechanism of this compound Synthesis
Caption: Mechanism of this compound formation.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows.
Conclusion
The synthesis of this compound provides a clear and compelling case study in the evolution of synthetic organic chemistry. From the classical, solvent- and time-intensive methods to the rapid, efficient, and environmentally benign modern techniques, the journey of this compound synthesis reflects the broader trends in the field. For researchers and professionals in drug development, understanding these diverse synthetic routes is crucial for making informed decisions regarding efficiency, scalability, and environmental impact. The detailed protocols and comparative data presented in this guide offer a practical resource for the synthesis of this compound and related azine compounds.
References
theoretical and computational studies of benzalazine
An In-depth Technical Guide to the Theoretical and Computational Studies of Benzalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₁₄H₁₂N₂) is a symmetrical aromatic azine that serves as a valuable model system and synthetic intermediate in various fields of chemical research.[1][2][3] Its conjugated structure, involving two phenyl rings and an azine bridge, gives rise to interesting electronic and structural properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study this compound. It covers molecular structure determination, spectroscopic analysis, and the calculation of quantum chemical properties, offering detailed protocols and structured data for researchers in organic synthesis, materials science, and computational chemistry.
Molecular and Crystal Structure
The foundational aspect of understanding this compound's properties lies in its molecular and crystal structure. Computational modeling and experimental techniques, primarily single-crystal X-ray diffraction, provide a detailed picture of its three-dimensional arrangement.
Experimental Determination
Single-crystal X-ray diffraction analysis is the definitive method for elucidating the solid-state structure of this compound.[1] Studies have established that this compound crystallizes in the orthorhombic system, belonging to the centrosymmetric space group Pbcn.[1] The molecule adopts a trans conformation about the central N-N bond, which places the two benzylidene groups on opposite sides, resulting in a centrosymmetric molecule. This planarity and symmetry are key to its electronic properties.
Computational Geometry Optimization
Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict the molecule's geometry in the gas phase. A common approach involves the B3LYP hybrid functional with a Pople-style basis set such as 6-311G(d,p). These calculations provide optimized bond lengths and angles that are in excellent agreement with experimental X-ray diffraction data, validating the computational model.
Table 1: Crystallographic and Geometric Data for this compound
| Parameter | Experimental (X-ray Diffraction) | Calculated (DFT/B3LYP/6-311G(d,p)) |
| Crystal System | Orthorhombic | N/A |
| Space Group | Pbcn | N/A |
| Unit Cell (a) | 13.09 Å | N/A |
| Unit Cell (b) | 11.76 Å | N/A |
| Unit Cell (c) | 7.62 Å | N/A |
| Molecules per cell (Z) | 4 | N/A |
| Density (calculated) | 1.177 g·cm⁻³ | N/A |
| Density (experimental) | 1.178 g·cm⁻³ | N/A |
| N-N Bond Length | 1.40 Å | ~1.42 Å |
| C=N Bond Length | - | ~1.28 Å |
| C-N-N Bond Angle | - | ~117° |
Synthesis and Characterization Workflow
The primary synthetic route to this compound is a condensation reaction. The resulting product is then characterized using various spectroscopic and analytical techniques to confirm its identity and purity.
Experimental Protocol: Synthesis
The foundational method for synthesizing this compound is the condensation reaction between benzaldehyde and hydrazine, typically in an acidic or neutral medium.
-
Reaction Setup: Dissolve two equivalents of benzaldehyde in a suitable solvent, such as ethanol.
-
Addition of Hydrazine: Add one equivalent of hydrazine hydrate dropwise to the benzaldehyde solution while stirring. The reaction is often catalyzed by a small amount of acetic acid.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The elimination of water shifts the equilibrium towards the formation of the azine product.
-
Isolation and Purification: The product, a pale yellow solid, precipitates out of the solution upon cooling. It is then collected by filtration, washed with cold solvent to remove unreacted starting materials, and can be further purified by recrystallization from a solvent mixture like chloroform and ethanol.
Characterization
-
Purity: Purity is confirmed by methods such as Gas Chromatography (GC) and melting point determination (typical melting point: 92-96 °C).
-
Structure Verification: The structure is verified using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy. The FT-IR spectrum prominently features a strong absorption band for the C=N stretching vibration in the 1690-1640 cm⁻¹ region.
Quantum Chemical Calculations
Quantum chemical calculations are essential for investigating the electronic structure and predicting various properties of this compound that are difficult to measure experimentally.
Computational Protocol: DFT Study
Density Functional Theory (DFT) is the most common method for these studies. The following protocol outlines a typical workflow using software like Gaussian.
-
Structure Input: Build the 3D structure of this compound using a molecular editor (e.g., GaussView) or retrieve coordinates from crystallographic data.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is typically done using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the IR and Raman spectra.
-
Property Calculations: Using the optimized geometry, various electronic properties are calculated:
-
Frontier Molecular Orbitals (HOMO/LUMO): To analyze chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): To identify sites for electrophilic and nucleophilic attack.
-
Non-Linear Optical (NLO) Properties: Calculations of polarizability (α) and hyperpolarizability (β) to assess NLO activity.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum.
-
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity.
-
HOMO: Acts as an electron donor. For this compound, the HOMO is typically localized over the entire π-conjugated system, including the phenyl rings and the C=N-N=C bridge.
-
LUMO: Acts as an electron acceptor. The LUMO is also delocalized across the π-system.
-
HOMO-LUMO Energy Gap (ΔE): This is a key indicator of chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be easily polarized, which is often correlated with enhanced NLO properties.
Table 2: Calculated Electronic Properties of this compound
| Property | Description | Typical Calculated Value/Interpretation |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Correlates with ionization potential. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Correlates with electron affinity. |
| Energy Gap (ΔE) | LUMO Energy - HOMO Energy. | Indicates chemical reactivity and stability. |
| Dipole Moment (μ) | Measure of molecular polarity. | Zero for the centrosymmetric trans isomer. |
| Polarizability (α) | Ease of distortion of the electron cloud by an electric field. | High due to the extended π-conjugation. |
| Hyperpolarizability (β) | Measure of the non-linear optical response. | Significant for non-centrosymmetric derivatives. |
Molecular Electrostatic Potential (MEP)
MEP maps are 3D visualizations of the charge distribution on the molecule's surface, which are invaluable for predicting intermolecular interactions.
-
Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, these regions are concentrated around the nitrogen atoms due to their lone pairs of electrons.
-
Positive Potential Regions (Blue): These areas are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms of the phenyl rings.
Spectroscopic Properties: A Theoretical Perspective
Computational methods are used to predict and help interpret experimental spectra.
Vibrational Spectroscopy (IR and Raman)
DFT frequency calculations provide theoretical vibrational wavenumbers. These calculated values, when properly scaled to account for anharmonicity and basis set limitations, show excellent correlation with experimental FT-IR and FT-Raman spectra. This allows for a definitive assignment of vibrational modes, such as the characteristic C=N and N-N stretching frequencies.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (DFT) | Experimental Wavenumber (cm⁻¹) (FT-IR) |
| C=N Stretch | Azine | ~1620 | 1640-1690 |
| N-N Stretch | Azine | ~1030 | - |
| C-H Stretch (Aromatic) | Phenyl | ~3050 | - |
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption. The calculations can predict the maximum absorption wavelengths (λ_max) and the nature of the transitions (e.g., π → π*), which are influenced by the extended conjugation of the molecule.
Conclusion
The combination of experimental data and high-level computational studies provides a powerful framework for understanding the structure, reactivity, and properties of this compound. DFT and TD-DFT methods offer reliable predictions of molecular geometry, vibrational and electronic spectra, and key electronic descriptors like the HOMO-LUMO gap and MEP. This in-depth guide provides researchers with the foundational protocols and data necessary to explore this compound and its derivatives for applications in materials science, medicinal chemistry, and organic synthesis.
References
An In-depth Technical Guide to the Solubility and Melting Point of Pure Benzalazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of pure benzalazine, specifically its melting point and solubility. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data, experimental protocols, and a visual representation of its synthesis workflow.
Physical and Chemical Properties of this compound
This compound, also known as benzaldehyde azine or dibenzylidenehydrazine, is a crystalline solid that appears as a pale yellow powder[1][2]. It is an organic compound with the chemical formula C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol .
Melting Point of Pure this compound
The melting point of pure this compound has been reported with some variation in the scientific literature. The most frequently cited melting point range is between 92°C and 94°C [1]. However, other sources have reported significantly higher melting points of approximately 152°C to 154°C [3]. This discrepancy may be attributed to differences in the purity of the samples or the experimental conditions under which the measurements were taken.
Table 1: Reported Melting Points of Pure this compound
| Melting Point Range (°C) | Source(s) |
| 92-94 | United States Biological[1] |
| 93 | Stenutz |
| 152 | ECHEMI |
| ~154 | CymitQuimica |
Solubility of Pure this compound
This compound is generally characterized by its solubility in various organic solvents and its relative insolubility in water.
Qualitative Solubility
This compound has been reported to be soluble in several common organic solvents. This information is crucial for its application in organic synthesis and for the development of analytical methods.
Table 2: Qualitative Solubility of Pure this compound
| Solvent | Solubility | Source(s) |
| Chloroform | Soluble | United States Biological |
| Ethyl Acetate | Soluble | United States Biological |
| Methanol | Soluble | United States Biological |
| Benzene | Soluble | Stenutz |
| Diethyl Ether | Soluble | Stenutz |
| Ethanol | Soluble (at 78°C) | Stenutz |
Quantitative Solubility
Experimental Protocols
The following sections detail the methodologies for the synthesis of pure this compound, and the determination of its melting point and solubility.
Synthesis of Pure this compound
The standard method for the synthesis of pure this compound is the condensation reaction between benzaldehyde and hydrazine. The following protocol is adapted from established synthetic procedures.
Materials:
-
Benzaldehyde
-
Hydrazine hydrate
-
95% Ethanol
-
Stirring apparatus
-
Reaction flask
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a reaction flask equipped with a stirrer, dissolve hydrazine hydrate in 95% ethanol.
-
Slowly add two equivalents of benzaldehyde to the stirred solution.
-
Continue stirring the mixture. The reaction is typically exothermic and results in the precipitation of this compound.
-
After the reaction is complete, as monitored by an appropriate method such as thin-layer chromatography, the precipitated solid is collected by suction filtration using a Büchner funnel.
-
The crude this compound is washed with cold 95% ethanol to remove any unreacted starting materials.
-
For further purification, the crude product is recrystallized from boiling 95% ethanol. The hot solution is allowed to cool slowly to form pure, yellow needles of this compound.
-
The purified crystals are collected by suction filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Determination of Melting Point
The melting point of the purified this compound can be determined using a standard melting point apparatus, such as a Mel-Temp or Thiele tube.
Materials:
-
Purified this compound
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp)
-
Thermometer
Procedure:
-
A small amount of the dry, purified this compound crystals is finely crushed into a powder.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2°C per minute near the melting point).
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point of the sample.
Determination of Solubility (Gravimetric Method)
The following is a general procedure for determining the solubility of a solid organic compound in a given solvent using the gravimetric method.
Materials:
-
Purified this compound
-
Selected solvent (e.g., ethanol, chloroform)
-
Thermostatic bath
-
Sealed flasks
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)
-
Evaporating dish
Procedure:
-
An excess amount of pure this compound is added to a known volume of the selected solvent in a sealed flask.
-
The flask is placed in a thermostatic bath set to the desired temperature and agitated (e.g., with a magnetic stirrer) for a sufficient time to ensure that equilibrium is reached and a saturated solution is formed.
-
Once equilibrium is established, the agitation is stopped, and the excess solid is allowed to settle.
-
A known volume of the clear, saturated supernatant is carefully withdrawn using a filtered syringe to prevent any undissolved solid from being transferred.
-
The withdrawn solution is transferred to a pre-weighed evaporating dish.
-
The solvent is evaporated from the dish under controlled conditions (e.g., in a fume hood or under reduced pressure) until a constant weight of the dried this compound residue is obtained.
-
The mass of the dissolved this compound is determined by subtracting the initial weight of the evaporating dish from the final weight.
-
The solubility is then calculated and can be expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
Visualizations
Synthesis Workflow of Pure this compound
The following diagram illustrates the logical workflow for the synthesis and purification of pure this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Spectroscopic Characterization of Benzalazine: A Technical Guide
Introduction
Benzalazine (CAS 588-68-1), with the molecular formula C₁₄H₁₂N₂, is a symmetrical azine formed from the condensation of two equivalents of benzaldehyde with one of hydrazine.[1] It presents as a white to yellow crystalline solid.[1][2] The structure, characterized by a C₆H₅-CH=N-N=CH-C₆H₅ backbone, possesses an extensive π-conjugated system that dictates its unique spectroscopic properties. This document provides an in-depth technical guide to the comprehensive spectroscopic characterization of this compound, detailing the theoretical basis, experimental protocols, and data interpretation for key analytical techniques. The accurate elucidation of its structure is paramount for its application as a key intermediate in the synthesis of various compounds with potential antibacterial and antifungal activities.[3]
Spectroscopic Analysis Workflow
The comprehensive characterization of a chemical entity like this compound involves a multi-technique approach to unambiguously determine its structure and purity. The general workflow integrates several spectroscopic methods, each providing unique and complementary information about the molecule's atomic composition, functional groups, and structural arrangement.
Caption: Overall workflow for the spectroscopic characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extensive conjugation in this compound, involving two phenyl rings and the azine bridge (-CH=N-N=CH-), results in strong absorption in the ultraviolet region due to π → π* transitions.
Experimental Protocol
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing ~1 mg of the compound and dissolving it in 10 mL of a UV-grade solvent (e.g., ethanol or cyclohexane) to create a 0.1 mg/mL solution. This is further diluted to achieve an absorbance reading in the optimal range of 0.2-0.8 A.U.
-
Solvent Blank: The chosen solvent is used as a blank to zero the spectrophotometer.
-
Data Acquisition: The spectrum is recorded over a wavelength range of 200–400 nm.
-
Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Data Summary and Interpretation
The extended π-system in this compound leads to a bathochromic (red) shift compared to less conjugated precursors like benzaldehyde. The spectrum is expected to show intense absorption bands corresponding to π → π* electronic transitions. While specific experimental values can vary slightly with the solvent, the primary absorption is typically observed in the 290-310 nm range.
| Parameter | Observed Value (nm) | Electronic Transition |
| λmax | ~290 - 310 | π → π* |
Table 1: Expected UV-Vis Absorption Data for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used. Alternatively, the KBr pellet method can be employed.
-
Sample Preparation (ATR): A small amount of the solid this compound powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.
-
Data Acquisition: The spectrum is collected over the mid-infrared range (4000–400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded first.
-
Data Processing: The background is automatically subtracted from the sample spectrum.
Data Summary and Interpretation
The IR spectrum of this compound provides clear evidence of its key structural features. The most characteristic absorption is the C=N stretching vibration of the azine group. The spectrum also confirms the presence of the aromatic rings.[4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100–3000 | Medium | Aromatic C-H Stretch |
| 1690–1640 | Strong | C=N Stretch (Azine Group) |
| 1600–1475 | Medium | Aromatic C=C Stretch |
| Fingerprint | Complex | In-plane and out-of-plane C-H Bending |
Table 2: Key FT-IR Absorption Bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.
Experimental Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6–0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Relaxation Delay (d1): 1–5 seconds.
-
Number of Scans (ns): 8–16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on concentration.
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to TMS.
Data Summary and Interpretation
The symmetry of the this compound molecule simplifies its NMR spectra. The azomethine proton (-CH=N) is highly deshielded and appears as a characteristic singlet downfield. The aromatic protons appear as a multiplet in their typical region.
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.6 | Singlet | 2H | Azomethine (CH=N) |
| ~7.9 - 7.4 | Multiplet | 10H | Aromatic (Ar-H) |
Table 3: Typical ¹H NMR Spectral Data for this compound.
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~161 | Azomethine (C=N) |
| ~134 | Aromatic (ipso-C) |
| ~131 | Aromatic (para-C) |
| ~129 | Aromatic (ortho/meta-C) |
Table 4: Typical ¹³C NMR Spectral Data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
Experimental Protocol
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Preparation (EI): The sample is introduced into the high-vacuum source, often via a direct insertion probe, where it is vaporized and bombarded with high-energy electrons.
-
Sample Preparation (ESI): The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the ESI source, where a high voltage creates a fine spray of charged droplets.
-
Data Acquisition: The analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their m/z ratio, and a detector records their abundance.
Data Summary and Interpretation
The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ consistent with its molecular weight of 208.26 g/mol . Analysis of the fragmentation pattern in EI-MS can further confirm the structure.
| m/z Ratio | Relative Intensity | Assignment |
| 208 | High | [M]⁺, Molecular Ion |
| 104 | High | [C₇H₆N]⁺, Benzylideneaminyl fragment |
| 77 | Medium | [C₆H₅]⁺, Phenyl cation |
Table 5: Key Mass Spectrometry Data (EI) for this compound.
Structure-Spectra Correlations
The combined data from these spectroscopic techniques provides a complete and unambiguous confirmation of the this compound structure. Each part of the molecule leaves a distinct "fingerprint" in one or more of the spectra, allowing for a confident structural assignment.
Caption: Correlation of this compound's structural features with spectral data.
References
The Expanding Horizon of Benzalazine: A Technical Guide to Emerging Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzalazine, a deceptively simple molecule born from the condensation of benzaldehyde and hydrazine, is rapidly emerging from the shadows of niche chemical synthesis to become a scaffold of significant interest across diverse scientific disciplines.[1] Its inherent structural features—a fully conjugated system, two imine bonds, and a central N-N single bond—bestow upon it a unique combination of rigidity, reactivity, and electronic properties. This technical guide provides an in-depth exploration of the burgeoning research areas for this compound and its derivatives, with a focus on their applications in medicinal chemistry, materials science, and analytical chemistry. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to equip researchers with the foundational knowledge to innovate within this promising chemical space.
Core Synthesis and Characterization
The foundational synthesis of this compound is a straightforward condensation reaction between two equivalents of benzaldehyde and one equivalent of hydrazine, typically in an alcohol solvent.[2] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1]
General Experimental Protocol: Synthesis of this compound
Materials:
-
Benzaldehyde (freed from benzoic acid by washing with aqueous sodium carbonate solution)
-
Hydrazine hydrate or hydrazine sulfate
-
95% Ethanol
-
Sodium acetate (optional, for microwave synthesis)
-
Calcium chloride (optional, for microwave synthesis)
Procedure (Conventional Heating):
-
In a round-bottom flask equipped with a reflux condenser, dissolve hydrazine sulfate in water and a solution of sodium acetate.
-
Add benzaldehyde dropwise to the stirred solution over a period of 4-5 hours. Vigorous stirring is crucial to break up any lumps of the precipitating product.[2]
-
After the addition is complete, continue stirring for an additional 2 hours.[2]
-
Filter the precipitated this compound using suction filtration and wash thoroughly with water.
-
Recrystallize the crude product from boiling 95% ethanol to obtain pure, yellow needles of this compound. The expected melting point is 92-93°C.
Procedure (Microwave-Assisted, Solvent-Free):
-
In a microwave-safe vessel, mix benzaldehyde, hydrazine hydrate, anhydrous sodium acetate, and calcium chloride.
-
Irradiate the mixture in a microwave reactor, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dissolve the resulting solid in a suitable organic solvent and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂ | |
| Molecular Weight | 208.26 g/mol | |
| Melting Point | 93.0-96.0 °C | |
| Appearance | White to yellow powder or crystalline solid | |
| Solubility | Moderately soluble in polar solvents (e.g., alcohols) |
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The this compound core and its derivatives are gaining significant attention in medicinal chemistry due to their diverse biological activities. The structural rigidity and potential for diverse functionalization make them attractive candidates for the development of novel anticancer and antimicrobial agents.
Anticancer Activity
This compound and its more complex benzazine relatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity of this compound Derivatives and Related Compounds
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzo[a]phenazine derivative | MCF-7 (Breast) | 1.04 - 2.27 | |
| Benzo[a]phenazine derivative | HL-60 (Leukemia) | 1.0 - 10 | |
| Phthalazine derivative 10g | MCF-7 (Breast) | 0.15 | |
| Phthalazine derivative 10g | HepG-2 (Liver) | 0.12 | |
| Phthalazine derivative 11a | MCF-7 (Breast) | 0.18 | |
| Phthalazine derivative 11a | HepG-2 (Liver) | 0.09 | |
| Quinoxaline derivative 6e | HepG2 (Liver) | 11.23 | |
| Quinoxaline derivative 6e | HCT-116 (Colon) | 10.12 | |
| Quinoxaline derivative 6e | MCF-7 (Breast) | 13.92 | |
| Salicylaldehyde benzoylhydrazone | BV-173 (Leukemia) | < 1 | |
| Salicylaldehyde benzoylhydrazone | K-562 (Leukemia) | < 1 |
Signaling Pathways and Mechanisms of Action
Benzaldehyde, a precursor to this compound, has been shown to inhibit multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. This is thought to occur through the regulation of 14-3-3 family proteins, which are key interaction hubs for various signaling proteins. It is plausible that this compound derivatives could exert similar effects. Furthermore, related benzimidazole and benzothiazole derivatives are known to act as kinase inhibitors and apoptosis inducers.
Caption: Proposed apoptotic pathway induced by this compound derivatives.
Caption: General mechanism of kinase inhibition by this compound derivatives.
Antimicrobial Activity
The imine (C=N) linkage in this compound is a well-known pharmacophore for antimicrobial activity. Derivatives of this compound and related heterocyclic systems have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity of this compound Derivatives and Related Compounds
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole derivative 6c | E. coli (TolC mutant) | 2 | |
| Benzimidazole derivative 6c | E. coli (wild-type) | 8-16 (with colistin) | |
| Benzimidazole derivative | Methicillin-resistant S. aureus (MRSA) | Comparable to ciprofloxacin | |
| Benzimidazole derivative | Fungal strains | Potency equivalent to or greater than amphotericin B |
Experimental Protocol: Evaluation of Antimicrobial Activity (Broth Microdilution Method)
-
Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight. Dilute the culture to achieve a standardized cell density (e.g., 10⁵ CFU/mL).
-
Serial Dilution of Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for High-Throughput Screening of Antimicrobial Compounds
Caption: High-throughput screening workflow for antimicrobial discovery.
Materials Science: Functional Molecules for Advanced Applications
The conjugated and planar nature of the this compound scaffold makes it an attractive building block for functional organic materials.
Corrosion Inhibitors
This compound derivatives have shown potential as corrosion inhibitors for mild steel in acidic media. The nitrogen atoms and aromatic rings in the this compound structure can adsorb onto the metal surface, forming a protective layer that inhibits corrosion.
Quantitative Data: Corrosion Inhibition Efficiency of this compound Derivatives and Related Compounds
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Piperazine derivative | Mild Steel | Na₂SO₄ | 99.48 (at 1000 ppm) | |
| 1,4-Benzothiazine derivative (EHBT) | Carbon Steel | 15% HCl | up to 98 | |
| 1,4-Benzothiazine derivative (CBT) | Carbon Steel | 15% HCl | up to 97 | |
| Benzaldehyde derivative (BA-2) | Mild Steel | 1 M HCl | 93.3 (at 500 ppm) |
Experimental Protocol: Evaluation of Corrosion Inhibition (Electrochemical Impedance Spectroscopy - EIS)
-
Electrode Preparation: Prepare working electrodes from mild steel specimens. Polish the surface to a mirror finish, degrease with acetone, and rinse with distilled water.
-
Electrochemical Cell Setup: Use a three-electrode cell with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution: Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the this compound derivative inhibitor.
-
EIS Measurement: Immerse the electrodes in the test solution and allow the open-circuit potential to stabilize. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100, where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Organic Light-Emitting Diodes (OLEDs)
While direct applications of this compound in OLEDs are not yet widely reported, the structural motifs present in this compound are found in materials used for OLEDs. For instance, triazine derivatives are used as electron transport and injection layers. The electron-withdrawing nature of the azine group suggests that this compound derivatives could be explored as electron-transporting or host materials in OLED devices.
Workflow for OLED Device Fabrication
Caption: General workflow for the fabrication of an OLED device.
Analytical Chemistry: Probes and Sensors
The conjugated system of this compound can be functionalized to create chemosensors for the detection of various analytes. The interaction of the analyte with the this compound derivative can lead to a change in its photophysical properties, such as fluorescence or color, enabling detection.
Fluorescent Sensors for Metal Ions
By incorporating specific metal-binding moieties into the this compound scaffold, fluorescent "turn-on" or "turn-off" sensors for metal ions can be designed. The binding of a metal ion can restrict or enhance intramolecular rotation, leading to a change in fluorescence intensity.
Electrochemical Sensors for Hydrazine
Given that this compound is synthesized from hydrazine, it is plausible that this compound derivatives could be used in the fabrication of electrochemical sensors for the detection of hydrazine. The azine group can be electrochemically active, and its redox properties could be modulated by the presence of hydrazine.
Experimental Protocol: Fabrication of a Modified Electrode for Electrochemical Sensing
-
Electrode Polishing: Polish a glassy carbon electrode (GCE) with alumina slurry to a mirror finish.
-
Electrode Cleaning: Sonicate the polished GCE in ethanol and then in deionized water.
-
Modification of Electrode: Drop-cast a solution of the this compound derivative onto the GCE surface and allow the solvent to evaporate. Alternatively, electropolymerize a film of the derivative onto the electrode.
-
Characterization: Characterize the modified electrode using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).
-
Analyte Detection: Use the modified electrode for the electrochemical detection of the target analyte (e.g., hydrazine) using techniques like differential pulse voltammetry (DPV) or amperometry.
Conclusion and Future Outlook
This compound and its derivatives represent a versatile and underexplored class of compounds with significant potential in a multitude of research areas. In medicinal chemistry, the focus will likely be on optimizing the anticancer and antimicrobial activities through structural modifications and elucidating their precise mechanisms of action to identify specific molecular targets. In materials science, the design of novel this compound-based corrosion inhibitors with enhanced efficiency and the exploration of their potential in organic electronics, particularly as electron-transporting materials in OLEDs, are promising avenues. Furthermore, the development of highly selective and sensitive this compound-based sensors for environmental and biological monitoring holds considerable promise. The straightforward synthesis and tunable properties of the this compound scaffold ensure that it will continue to be a fertile ground for scientific discovery and technological innovation.
References
Methodological & Application
Green Synthesis of Benzalazine: A Guide to Alternative Reagents and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of benzalazine, a valuable building block in organic synthesis and medicinal chemistry. Traditional methods for this compound synthesis often involve hazardous reagents, such as hydrazine hydrate, and harsh reaction conditions. This guide explores eco-friendly alternatives that minimize waste, reduce energy consumption, and utilize less toxic substances, aligning with the principles of green chemistry.
Introduction to Green Synthesis Approaches
The development of sustainable synthetic methodologies is a critical goal in modern chemistry. For the synthesis of this compound, several green approaches have emerged, offering significant advantages over conventional methods. These include:
-
Hydrazine-Free Synthesis: In situ generation of hydrazine avoids the direct handling of this toxic and unstable reagent.
-
Mechanochemistry: Solvent-free reactions are achieved through mechanical grinding, reducing waste and energy input.
-
Microwave-Assisted Synthesis: Rapid heating under microwave irradiation can significantly shorten reaction times and improve yields, often in the absence of a solvent.
-
Ultrasound-Assisted Synthesis: Sonication provides an energy-efficient method to promote reactions, often at ambient temperature.
-
Deep Eutectic Solvents (DESs): These biodegradable and low-cost solvents can act as both the reaction medium and catalyst, and are often recyclable.
This guide provides detailed protocols for each of these methods, along with comparative data to aid in the selection of the most appropriate technique for a given application.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the various green synthesis methods for this compound and its derivatives, allowing for a direct comparison of their efficiency.
| Method | Reagents | Solvent | Time | Yield (%) | Reference(s) |
| Conventional | Benzaldehyde, Hydrazine Hydrate | Ethanol | 1-3 h (reflux) | ~90 | [1] |
| Hydrazine-Free | Benzaldehyde, Acetonitrile, H₂O₂, (NH₄)₂CO₃ | Acetonitrile | 25-60 min | 86-99 | |
| Mechanochemical | Benzaldehyde, Hydrazine Sulfate, Trimethylamine | Solvent-free | 3-5 min (grinding) | High | |
| Microwave-Assisted | Benzaldehyde, Hydrazine Dihydrochloride | Solvent-free | Minutes | High | [2] |
| Ultrasound-Assisted | Benzaldehyde, Hydrazine Hydrate | Aqueous medium | 20-30 min | Good-Excellent | [3][4] |
| Deep Eutectic Solvent | Benzaldehyde, Hydrazine Hydrate | Choline Chloride:Urea (1:2) | 1-2 h | High | [5] |
Note: Yields are reported for the synthesis of the parent this compound or representative derivatives. "High" and "Good-Excellent" are used where specific quantitative data for a range of substrates was not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Protocol 1: Hydrazine-Free Synthesis of this compound
This protocol describes the in situ generation of hydrazine from ammonium carbonate in the presence of hydrogen peroxide and acetonitrile, followed by the condensation with benzaldehyde.
Materials:
-
Benzaldehyde
-
Acetonitrile (CH₃CN)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde (2 mmol), ammonium carbonate (1 mmol), and acetonitrile (10 mL).
-
To this stirred solution, add hydrogen peroxide (1 mmol, 30% solution) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 25-60 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
The product precipitates from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain pure this compound.
Protocol 2: Mechanochemical Synthesis of this compound
This solvent-free protocol utilizes mechanical grinding to initiate the reaction between benzaldehyde and a hydrazine source.
Materials:
-
Benzaldehyde
-
Hydrazine sulfate (H₆N₂O₄S)
-
Trimethylamine (N(CH₃)₃)
-
Mortar and pestle or a ball mill
-
Spatula
Procedure:
-
In a mortar, combine benzaldehyde (2 mmol), hydrazine sulfate (1 mmol), and a catalytic amount of trimethylamine (a few drops).
-
Grind the mixture vigorously with a pestle for 3-5 minutes. The mixture will typically turn into a paste and then solidify.
-
Alternatively, place the reactants in a milling jar with grinding balls and operate the ball mill at a suitable frequency (e.g., 10-30 Hz) for the same duration.
-
The solid product is formed directly in the reaction vessel.
-
The product can be used as is or can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Microwave-Assisted Synthesis of this compound
This protocol utilizes microwave irradiation to rapidly synthesize this compound in a solvent-free manner.
Materials:
-
Benzaldehyde
-
Hydrazine dihydrochloride (Cl₂H₆N₂)
-
Anhydrous sodium acetate (NaOAc) (optional, as a base)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, place benzaldehyde (2 mmol) and hydrazine dihydrochloride (1 mmol).
-
If desired, add a catalytic amount of anhydrous sodium acetate.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 100-120 °C) for a short duration (typically 1-5 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
The solid product can be purified by recrystallization from ethanol.
Protocol 4: Ultrasound-Assisted Synthesis of this compound (Proposed)
This proposed protocol is based on established procedures for the ultrasound-assisted synthesis of hydrazones and other related heterocycles.
Materials:
-
Benzaldehyde
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or water
-
Ultrasonic bath or probe sonicator
-
Reaction vessel (e.g., Erlenmeyer flask)
Procedure:
-
In a reaction vessel, dissolve benzaldehyde (2 mmol) and hydrazine hydrate (1 mmol) in a minimal amount of ethanol or water.
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the reaction mixture at room temperature (or with gentle warming if necessary) for 20-30 minutes. The frequency of the ultrasound is typically in the range of 20-40 kHz.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product will likely precipitate. Collect the solid by filtration.
-
Wash the product with cold solvent and dry to obtain the desired this compound.
Protocol 5: Synthesis of this compound in a Deep Eutectic Solvent (Proposed)
This proposed protocol is based on the successful application of DESs in the synthesis of other N-heterocycles. The DES acts as both a recyclable solvent and a catalyst.
Materials:
-
Benzaldehyde
-
Hydrazine hydrate
-
Choline chloride
-
Urea
-
Beaker
-
Heating plate with magnetic stirring
Preparation of the Deep Eutectic Solvent (Choline Chloride:Urea 1:2):
-
In a beaker, combine choline chloride (1 part by mole) and urea (2 parts by mole).
-
Heat the mixture gently (around 80 °C) with stirring until a clear, homogeneous liquid is formed.
-
Cool the DES to room temperature before use.
Synthesis Procedure:
-
In a flask containing the prepared choline chloride:urea DES (e.g., 5 mL), add benzaldehyde (2 mmol) and hydrazine hydrate (1 mmol).
-
Stir the mixture at a slightly elevated temperature (e.g., 60-80 °C) for 1-2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Collect the solid this compound by filtration, wash with water, and dry.
-
The aqueous DES solution can be concentrated under vacuum to remove water, allowing for the recycling of the DES in subsequent reactions.
Visualizations
The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and experimental workflows.
Caption: Reaction pathways for conventional and hydrazine-free synthesis of this compound.
Caption: Experimental workflows for various green synthesis methods of this compound.
Conclusion
The green synthesis of this compound using alternative reagents and energy sources offers significant advantages in terms of environmental impact, safety, and efficiency. The methods presented in this guide provide researchers and drug development professionals with a range of viable options to produce this important chemical intermediate in a more sustainable manner. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. Further research and optimization of these green protocols will continue to contribute to the advancement of sustainable chemistry.
References
The Versatility of Benzalazine: A Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzalazine, a readily accessible and stable azine compound, has emerged as a valuable and versatile precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structural feature, a C=N-N=C conjugated system, provides a reactive scaffold for various cycloaddition and condensation reactions, leading to the formation of key heterocyclic rings that are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds using this compound as a starting material.
Application Notes
The application of this compound in heterocyclic synthesis is primarily centered around its ability to act as a synthon for different reactive intermediates. Through carefully chosen reaction conditions and reaction partners, this compound can participate in reactions as a 1,3-dipole, a diene, or a bis-nucleophile, paving the way for the construction of five, six, and seven-membered heterocyclic rings.
Key application areas include:
-
Synthesis of Pyrazole Derivatives: this compound can serve as a precursor for the formation of pyrazole and pyrazolidine ring systems. These heterocycles are of significant interest in drug discovery, with many approved drugs containing a pyrazole core.
-
Formation of Pyridazine Scaffolds: Through cycloaddition reactions, this compound can be utilized to construct the pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms. Pyridazine derivatives exhibit a wide range of biological activities, including cardiovascular, antihypertensive, and anticancer properties.
-
Access to 1,5-Benzodiazepines: In condensation reactions with suitable binucleophiles, such as o-phenylenediamine, this compound can be employed to synthesize the seven-membered 1,5-benzodiazepine ring system. This class of compounds is well-known for its anxiolytic, anticonvulsant, and sedative properties.
The following sections provide detailed experimental protocols for the synthesis of representative heterocyclic compounds from this compound, along with quantitative data to facilitate reproducibility and further investigation.
Experimental Protocols
I. Synthesis of 1,3,5-Triphenyl-2-pyrazoline
This protocol details the synthesis of a pyrazoline derivative through the reaction of this compound with a suitable alkene.
Reaction Scheme:
Application Notes and Protocols: Synthesis of 1,2,4-Triazoles from Benzalazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazoles, a critical heterocyclic scaffold in medicinal chemistry, utilizing benzalazine intermediates. The focus is on the oxidative cyclization of benzalazines to yield highly sought-after 3,5-diaryl-1,2,4-triazoles. This guide includes step-by-step procedures for the synthesis of the this compound precursor and its subsequent conversion to the triazole core, supported by quantitative data and reaction mechanisms.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The synthesis of substituted 1,2,4-triazoles is, therefore, of significant interest to the drug discovery and development community. One efficient strategy for the preparation of 3,5-diaryl-1,2,4-triazoles involves the oxidative cyclization of this compound intermediates. Benzalazines, which are readily prepared from the condensation of benzaldehyde with hydrazine, serve as stable and accessible precursors. This methodology offers a straightforward and atom-economical route to symmetrically substituted 1,2,4-triazoles.
Synthesis Pathway Overview
The synthesis of 3,5-diphenyl-1,2,4-triazole from benzaldehyde via a this compound intermediate can be conceptually divided into two key stages:
-
Formation of the this compound Intermediate: This step involves the condensation reaction between benzaldehyde and hydrazine hydrate to form this compound (also known as benzaldehyde azine).
-
Oxidative Cyclization: The this compound intermediate is then subjected to an oxidative cyclization reaction to form the 1,2,4-triazole ring. Various oxidizing agents can be employed for this transformation, with ferric chloride (FeCl₃) being a common and effective choice.
Caption: General workflow for the synthesis of 3,5-diphenyl-1,2,4-triazole from benzaldehyde.
Experimental Protocols
Protocol 1: Synthesis of this compound Intermediate
This protocol details the preparation of the this compound intermediate from benzaldehyde and hydrazine hydrate.
Materials:
-
Benzaldehyde
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add benzaldehyde (0.1 mol, 10.6 g) and ethanol (100 mL).
-
Stir the mixture at room temperature to ensure complete dissolution of the benzaldehyde.
-
Slowly add hydrazine hydrate (0.05 mol, 2.5 g of 80% solution) dropwise to the stirred solution.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the yellow crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 20 mL).
-
Dry the product in a vacuum oven to obtain pure this compound.
Protocol 2: Oxidative Cyclization of this compound to 3,5-Diphenyl-1,2,4-triazole
This protocol describes the conversion of the this compound intermediate to 3,5-diphenyl-1,2,4-triazole using ferric chloride as the oxidizing agent.
Materials:
-
This compound
-
Anhydrous Ferric Chloride (FeCl₃)
-
Nitrobenzene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Hydrochloric acid (HCl), 10% solution
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.05 mol, 10.4 g) in nitrobenzene (100 mL).
-
Add anhydrous ferric chloride (0.15 mol, 24.3 g) to the solution in portions while stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 160-170 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of 10% hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent to afford pure 3,5-diphenyl-1,2,4-triazole.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 3,5-diphenyl-1,2,4-triazole from this compound.
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | FeCl₃ | Nitrobenzene | 160-170 | 4-6 | 75-85 | Adapted Protocol |
| This compound | CuCl₂/O₂ | DMF | 100 | 12 | ~85 | [1] |
| This compound | Ceric Ammonium Nitrate | PEG | 80 | 1 | 61-97 | [1] |
Reaction Mechanism
The proposed mechanism for the ferric chloride-mediated oxidative cyclization of this compound to 3,5-diphenyl-1,2,4-triazole involves the following key steps:
-
Coordination: Ferric chloride, a Lewis acid, coordinates to one of the nitrogen atoms of the this compound.
-
Intramolecular Cyclization: This coordination facilitates an intramolecular electrophilic attack from one of the phenyl rings onto the azine carbon, leading to a dihydro-1,2,4-triazole intermediate.
-
Oxidation: The dihydro-1,2,4-triazole intermediate is then oxidized by another equivalent of ferric chloride to form the aromatic 1,2,4-triazole ring.
-
Protonolysis: The final product is released upon workup.
Caption: Proposed mechanism for the FeCl₃-mediated oxidative cyclization of this compound.
Conclusion
The synthesis of 1,2,4-triazoles from this compound intermediates via oxidative cyclization is a robust and efficient method for accessing 3,5-diaryl-1,2,4-triazoles. The provided protocols offer a practical guide for researchers in the field of medicinal chemistry and drug development to synthesize these valuable heterocyclic compounds. The use of readily available starting materials and straightforward reaction conditions makes this an attractive approach for both small-scale and large-scale synthesis.
References
Application Notes and Protocols: Benzalazine in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzalazine in the development of advanced materials. This document details the synthesis, characterization, and potential applications of this compound and its derivatives in fields such as nonlinear optics, fluorescent materials, and polymers. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Data Presentation
The following tables summarize the key properties and characteristics of this compound, providing a foundation for its application in materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 588-68-1 | [1] |
| Molecular Formula | C₁₄H₁₂N₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Appearance | White to yellow powder or crystalline solid | [2] |
| Melting Point | 92-93 °C | [3] |
| Solubility | Moderately soluble in polar solvents (e.g., ethanol) |
Table 2: Spectroscopic Data for this compound
| Technique | Characteristic Peaks/Shifts | Reference |
| FTIR (KBr, cm⁻¹) | 1620-1630 (C=N stretching), 1570-1590 (C=C aromatic stretching), 3050-3080 (aromatic C-H stretching) | |
| ¹H NMR (CDCl₃, 400 MHz, δ ppm) | 8.67 (s, 2H, N=CH), 7.84-7.86 (m, 4H, Ar-H), 7.44-7.46 (m, 6H, Ar-H) | |
| ¹³C NMR (CDCl₃, 100 MHz, δ ppm) | 162.06, 131.20, 128.79, 128.56 |
Table 3: Thermal Analysis Data for a this compound Analogue (3,3'-Dichlorobenzaldazine)
| Analysis | Parameter | Observation | Atmosphere | Reference |
| TGA | Onset of Decomposition | Dependent on atmosphere (generally lower in oxidative) | Inert and Oxidative | |
| DSC | Thermal Events | Endothermic and exothermic peaks corresponding to decomposition | Inert and Oxidative |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound, as well as its application in advanced materials, are provided below.
Synthesis of this compound
Protocol 2.1.1: Conventional Synthesis from Benzaldehyde and Hydrazine Sulfate
This protocol describes a high-yield synthesis of this compound.
Materials:
-
Hydrazine sulfate (powdered)
-
28% Aqueous ammonia
-
Benzaldehyde
-
95% Ethyl alcohol
-
5 L round-bottomed flask with mechanical stirrer
-
Separatory funnel
-
Büchner funnel
Procedure:
-
In the 5 L round-bottomed flask, combine 240 g (1.85 moles) of powdered hydrazine sulfate, 1.8 L of water, and 230 cc (3.4 moles) of 28% aqueous ammonia.
-
Stir the mixture until the hydrazine sulfate has completely dissolved.
-
Slowly add 440 cc (4.35 moles) of benzaldehyde from a separatory funnel over 4-5 hours with vigorous stirring.
-
Continue stirring for an additional 2 hours after the addition is complete.
-
Filter the precipitated this compound using a Büchner funnel and wash thoroughly with water.
-
Press the product to remove excess water.
-
Recrystallize the crude product from 800 cc of boiling 95% ethyl alcohol.
-
Cool the solution to allow yellow needles of this compound to crystallize.
-
Collect the crystals by filtration and dry in a vacuum desiccator over calcium chloride.
Expected Yield: 350-360 g (91-94%)
Protocol 2.1.2: Green Synthesis via Self-Condensation of Benzaldehyde
This protocol offers an environmentally friendly alternative that avoids the use of hydrazine.
Materials:
-
Benzaldehyde derivative (1 mmol)
-
Ammonium carbonate (0.5 mmol)
-
30% Hydrogen peroxide (0.5 mmol)
-
Acetonitrile (5 ml)
-
Ethanol
-
Reflux apparatus
-
TLC plate (ethyl acetate/n-hexane 3:7)
-
Suction filtration setup
Procedure:
-
In a reaction flask, dissolve the aldehyde, ammonium carbonate, and hydrogen peroxide in acetonitrile.
-
Reflux the reaction mixture.
-
Monitor the completion of the reaction using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by suction filtration.
-
Wash the precipitate with water and dry under vacuum.
-
Recrystallize the dried solid from ethanol to obtain pure this compound crystals.
Characterization of this compound
Protocol 2.2.1: Thermal Analysis using TGA/DSC
This protocol outlines the simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the thermal stability of this compound.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA)
-
Inert crucibles (e.g., alumina)
-
Nitrogen or argon gas supply (for inert atmosphere)
-
Air or oxygen supply (for oxidative atmosphere)
Procedure:
-
Accurately weigh 1-5 mg of the this compound sample into an inert crucible.
-
Place the crucible in the STA instrument.
-
Purge the system with the desired atmosphere (inert or oxidative) at a flow rate of 20-50 mL/min.
-
Apply a linear heating rate of 10 °C/min from ambient temperature to 600-800 °C.
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the TGA curve to identify the onset of decomposition and mass loss stages.
-
Analyze the DSC curve to identify endothermic or exothermic events associated with decomposition.
Application in Nonlinear Optical (NLO) Materials
While specific quantitative NLO data for this compound is limited, its azine structure makes it a candidate for such applications. The following is a general protocol for evaluating the NLO properties of a material like this compound using the Z-scan technique.
Protocol 2.3.1: Z-Scan Measurement for Third-Order NLO Properties
Experimental Setup:
-
Nd:YAG laser (e.g., 532 nm)
-
Focusing lens
-
Sample holder mounted on a translation stage
-
Aperture
-
Photodetector
-
Data acquisition system
Procedure:
-
Dissolve the this compound sample in a suitable solvent (e.g., THF) to a known concentration.
-
Place the solution in a cuvette of known path length (e.g., 1 mm).
-
Mount the cuvette on the translation stage.
-
Align the laser beam to pass through the focusing lens and the sample.
-
Position the aperture and photodetector in the far field.
-
Translate the sample along the z-axis (the direction of laser propagation) through the focal point of the lens.
-
Record the transmitted intensity through the aperture as a function of the sample's position (z). This is the "closed-aperture" Z-scan.
-
Remove the aperture and repeat the measurement to collect all the transmitted light. This is the "open-aperture" Z-scan.
-
Analyze the open-aperture data to determine the nonlinear absorption coefficient (β).
-
Divide the closed-aperture data by the open-aperture data and analyze the resulting curve to determine the nonlinear refractive index (n₂).
-
From β and n₂, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to the application of this compound in advanced materials science.
References
Application Notes and Protocols for the Synthesis of Polyazines from Benzalazine Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyazines, polymers containing the azine linkage (-C=N-N=C-), are a class of conjugated polymers with potential applications in electronics, materials science, and as platforms for drug delivery systems due to their unique electronic properties and thermal stability. This document provides detailed application notes and experimental protocols for the synthesis of polyazines from benzalazine monomers. While the direct polymerization of this compound is not extensively documented, this guide presents a promising method based on the copper-catalyzed oxidative polymerization of aromatic imines, a technique shown to be effective for structurally similar monomers.
Synthesis Methods
The primary method detailed here for the synthesis of poly(this compound) is Copper-Catalyzed Oxidative Polymerization . This method has been successfully employed for the synthesis of aromatic polyazines from diketoimine monomers and can be adapted for this compound. An alternative, less detailed method of Electropolymerization is also briefly discussed.
Copper-Catalyzed Oxidative Polymerization
This method involves the oxidative coupling of this compound monomers in the presence of a copper-amine catalyst and an oxidant, typically oxygen. The reaction proceeds through the formation of radical species that couple to form the polymer chain.
Reaction Scheme:
Key Advantages:
-
Solution-phase reaction, allowing for good processability.
-
Relatively mild reaction conditions.
-
Potential for controlling polymer molecular weight by adjusting reaction parameters.
Electropolymerization
Electropolymerization offers a method to directly deposit a thin film of the polymer onto an electrode surface. This is particularly useful for applications in sensors and electronic devices. The process involves the electrochemical oxidation of the monomer to form radical cations that then couple to form the polymer.
General Concept:
An electric potential is applied to a solution containing the this compound monomer and a supporting electrolyte, leading to the formation of a polymer film on the working electrode.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Copper-Catalyzed Oxidative Polymerization
Materials:
-
This compound (monomer)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene (anhydrous)
-
Methanol
-
Oxygen (gas)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Gas inlet/outlet adapter
-
Condenser
-
Schlenk line or nitrogen/argon source
-
Buchner funnel and filter paper
Procedure:
-
Catalyst Preparation: In the three-neck flask under an inert atmosphere (e.g., argon), dissolve copper(I) chloride (0.05 eq) and TMEDA (0.05 eq) in anhydrous toluene (20 mL per gram of monomer). Stir the mixture until a clear, colorless solution is formed.
-
Monomer Addition: Dissolve this compound (1.0 eq) in anhydrous toluene and add it to the catalyst solution via a syringe or dropping funnel.
-
Polymerization: Bubble a slow stream of oxygen gas through the reaction mixture while stirring vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the increase in viscosity of the solution. The polymerization is generally carried out for 4-24 hours.
-
Polymer Precipitation and Isolation: After the desired reaction time, pour the viscous polymer solution into a large volume of methanol (a non-solvent) with stirring. The polymer will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation
The following table summarizes typical quantitative data obtained for aromatic polyazines synthesized via oxidative polymerization. Note that these are representative values, and the actual properties of poly(this compound) may vary.
| Property | Typical Value Range | Characterization Method |
| Yield (%) | 60 - 90 | Gravimetric Analysis |
| Number Average MW (Mn) | 5,000 - 15,000 g/mol | GPC / SEC |
| Weight Average MW (Mw) | 10,000 - 30,000 g/mol | GPC / SEC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC / SEC |
| Decomposition Temp. (Td) | 350 - 450 °C | TGA |
| Glass Transition Temp. (Tg) | 150 - 250 °C | DSC |
Mandatory Visualizations
Caption: Copper-Catalyzed Oxidative Polymerization of this compound.
Caption: General Experimental Workflow for Poly(this compound) Synthesis.
Troubleshooting & Optimization
strategies to improve the yield of benzalazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzalazine.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have proceeded to completion. | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Poor quality of reagents: Impurities in benzaldehyde (e.g., benzoic acid) or hydrazine can inhibit the reaction. | Use freshly distilled benzaldehyde or wash it with a sodium carbonate solution to remove benzoic acid.[2] Ensure the purity of the hydrazine source. | |
| Suboptimal reaction conditions: The chosen solvent or temperature may not be ideal for the specific method. | For the reaction of benzaldehyde with hydrazine, ethanol is a common solvent.[3] For greener syntheses, acetonitrile has been shown to be effective.[4] Experiment with different solvents and temperatures to find the optimal conditions for your setup. | |
| Insufficient mixing: In heterogeneous reaction mixtures, poor stirring can limit the interaction between reactants. | Use a mechanical stirrer and ensure vigorous agitation throughout the reaction, especially when a precipitate is formed.[2] | |
| Formation of Impurities/Multiple Spots on TLC | Side reactions: Undesired side reactions may be occurring due to harsh conditions. | Use milder reaction conditions, such as lower temperatures. |
| Oxidation: Benzaldehyde can be oxidized to benzoic acid, especially in the presence of air and at elevated temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Degradation of product: The this compound product may be degrading under the reaction or work-up conditions. | Minimize the exposure of the product to high temperatures and acidic or basic conditions during work-up. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize: The product may be impure or requires specific conditions to solidify. | Try to purify the crude product by recrystallization from a suitable solvent, such as ethanol. If it remains an oil, column chromatography may be necessary. |
| Contamination with starting materials: The final product may be contaminated with unreacted benzaldehyde or hydrazine. | Wash the crude product thoroughly with water to remove any residual hydrazine salts. Recrystallization can also help in removing unreacted starting materials. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most traditional and widely used method is the condensation reaction of benzaldehyde with hydrazine hydrate or hydrazine sulfate. A greener alternative involves the reaction of benzaldehyde derivatives with ammonium carbonate and hydrogen peroxide in acetonitrile, which avoids the direct use of highly toxic hydrazine.
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, consider the following strategies:
-
Purity of Reactants: Use pure, freshly distilled benzaldehyde.
-
Reaction Conditions: Optimize the reaction temperature, time, and solvent.
-
Stoichiometry: A slight excess of benzaldehyde may be used to ensure complete consumption of hydrazine.
-
Vigorous Stirring: Ensure efficient mixing, especially in heterogeneous mixtures.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere can prevent oxidation of benzaldehyde.
Q3: What is the role of ammonia in the synthesis using hydrazine sulfate?
A3: In the synthesis of this compound from hydrazine sulfate, aqueous ammonia is added to neutralize the sulfate and liberate the free hydrazine base, which then reacts with benzaldehyde.
Q4: Can I use a different solvent than ethanol?
A4: Yes, while ethanol is a common solvent for the reaction between benzaldehyde and hydrazine, other solvents can be used. For instance, a green synthesis method has been reported using acetonitrile, which gives excellent yields. The choice of solvent can influence the reaction rate and the solubility of reactants and products.
Q5: How do I know when the reaction is complete?
A5: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (benzaldehyde and a suitable derivative of hydrazine) on a TLC plate. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Hydrazine Sulfate | Benzaldehyde, Hydrazine Sulfate, Ammonia | Water/Ethanol | Not specified, then boiling ethanol for recrystallization | 4-5 hours addition, 2 hours stirring | 91-94% | |
| Green Synthesis | Benzaldehyde, Ammonium Carbonate, 30% Hydrogen Peroxide | Acetonitrile | Reflux | Monitored by TLC | High (specifics vary with aldehyde derivative) |
Experimental Protocols
Method 1: Synthesis from Benzaldehyde and Hydrazine Sulfate
-
In a round-bottomed flask equipped with a mechanical stirrer, dissolve powdered hydrazine sulfate in water.
-
Add 28% aqueous ammonia to the stirred solution.
-
Once the hydrazine sulfate has dissolved, add benzaldehyde dropwise over 4-5 hours while stirring vigorously.
-
Continue stirring for an additional 2 hours after the addition is complete.
-
Filter the precipitated this compound using suction and wash it with water.
-
For purification, dissolve the crude product in boiling 95% ethyl alcohol.
-
Allow the solution to cool, which will cause the this compound to crystallize as yellow needles.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.
Method 2: Green Synthesis from Benzaldehyde, Ammonium Carbonate, and Hydrogen Peroxide
-
In a round-bottomed flask, mix the benzaldehyde derivative, ammonium carbonate, and 30% hydrogen peroxide in acetonitrile.
-
Reflux the reaction mixture.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by suction filtration.
-
Wash the solid with water and dry it under a vacuum.
-
Recrystallize the dried solid from ethanol to obtain pure this compound derivatives as yellow crystals.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Factors influencing this compound synthesis yield.
References
Technical Support Center: Stability of Benzalazine in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of benzalazine in aqueous solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is an organic compound belonging to the azine class, formed from the condensation of two equivalents of benzaldehyde with one equivalent of hydrazine. Its stability in aqueous solutions is a critical factor in various applications, including pharmaceutical development, as degradation can lead to a loss of efficacy and the formation of potentially undesirable byproducts. The core of its instability in water lies in the hydrolysis of the C=N-N=C backbone.
Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?
The stability of this compound in aqueous environments is highly sensitive to several factors:
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Generally, azines, like other Schiff bases, are more susceptible to hydrolysis under acidic conditions. It has been observed that the stability of similar azine compounds is lowest at acidic pD (a measure of acidity in heavy water, analogous to pH) values between 5 and 7, with stability increasing at a pD of 8.[1]
-
Temperature: Higher temperatures typically accelerate the rate of chemical reactions, including the hydrolysis of this compound.
-
Buffer Composition: The choice of buffer can impact stability. It is advisable to use buffers that do not contain components that could react with this compound or its degradation products.
-
Presence of Other Aldehydes or Ketones: Competing aldehydes or ketones in the solution can potentially lead to transimination reactions, where the benzaldehyde moieties of this compound are exchanged, leading to the formation of new azine species.
Q3: What are the expected degradation products of this compound in an aqueous solution?
The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction involves the cleavage of the two C=N bonds, leading to the formation of benzaldehyde and hydrazine .
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in aqueous solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid disappearance of this compound from the solution. | The solution pH may be too acidic, accelerating hydrolysis. | - Measure and adjust the pH of your solution. Aim for a neutral to slightly alkaline pH (e.g., pH 7-8) for enhanced stability. - If acidic conditions are required for your experiment, be aware of the rapid degradation and consider running controls at different time points to quantify the rate of hydrolysis. |
| Precipitation or cloudiness in the aqueous solution. | This compound has low water solubility. The observed precipitate could be the parent compound. | - Ensure that the concentration of this compound does not exceed its solubility limit in your aqueous system. - Consider the use of co-solvents (e.g., ethanol, DMSO) to increase solubility, but be mindful that the co-solvent may also affect the rate of hydrolysis. |
| Inconsistent or non-reproducible experimental results. | - Instability of stock solutions. - Variation in experimental conditions (pH, temperature). | - Prepare fresh this compound stock solutions for each experiment. - Strictly control the pH and temperature of your aqueous solutions throughout the experiment. Use a calibrated pH meter and a temperature-controlled environment. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | - Formation of degradation products (benzaldehyde, hydrazine). - Reaction with components of the buffer or media. | - Confirm the identity of the degradation products by running authentic standards of benzaldehyde and hydrazine. - If using complex media, run a blank (media without this compound) to identify any interfering peaks. - Consider using a simpler buffer system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
Objective: To identify the degradation products and understand the degradation pathways of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.4
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
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To 1 mL of the stock solution, add 9 mL of purified water.
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Incubate the solution at 60°C for 24 hours.
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At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
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Keep the solution at room temperature for 24 hours, protected from light.
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At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
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Expose a solution of this compound (in a transparent container) to light in a photostability chamber according to ICH Q1B guidelines.
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Simultaneously, keep a control sample in the dark.
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After the exposure period, analyze both the light-exposed and dark control samples.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
Objective: To develop an HPLC method capable of separating this compound from its primary degradation products, benzaldehyde and hydrazine.
Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions (A starting point for method development):
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7.0).
-
Initial conditions: 40% Acetonitrile, 60% Water
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Gradient: Linearly increase acetonitrile to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 295 nm (based on the UV absorbance maximum of the azine chromophore)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Data Presentation
The following table provides a template for summarizing quantitative data from stability studies.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Benzaldehyde Formed (%) | Hydrazine Formed (%) |
| 0.1 N HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH, 60°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Water, 60°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Photostability | Exposed | |||
| Dark Control |
Note: The percentages of benzaldehyde and hydrazine formed would need to be quantified using their respective standard curves.
Visualizations
Caption: Hydrolysis pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Key factors influencing the stability of this compound.
References
how to control pH for efficient benzalazine formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling pH for efficient benzalazine formation. This compound and its derivatives are valuable intermediates in organic synthesis and drug discovery. The formation of the characteristic C=N-N=C core of this compound relies on the condensation reaction between benzaldehyde and hydrazine, a process highly influenced by the reaction's pH. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound synthesis experiments in a question-and-answer format.
Question 1: Why is my this compound yield consistently low?
Answer: Low yields in this compound synthesis can often be attributed to improper pH control, which affects the rate-determining steps of the reaction.
Potential Cause 1: Suboptimal pH
The formation of the imine bond is catalyzed by acid, but the pH must be carefully controlled.[1][2]
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Too Acidic (pH < 4): At very low pH, the hydrazine reactant becomes protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon of benzaldehyde.[1][2][3]
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Too Basic (pH > 9): In highly basic conditions, there is insufficient acid to protonate the hydroxyl group in the hemiaminal intermediate, preventing the elimination of water, which drives the reaction forward. Additionally, in the presence of a strong base, benzaldehyde can undergo oxidation to benzoic acid, reducing the availability of the starting material.
Troubleshooting Steps:
-
pH Measurement and Adjustment: Monitor the pH of your reaction mixture. The optimal pH for imine formation is generally around 5. Some reactions have also shown success in a pH range of 8-9.
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Acid Catalyst: If your reaction is too slow, consider adding a catalytic amount of a mild acid, such as acetic acid or para-toluenesulfonic acid.
-
Buffering: For sensitive substrates, using a buffer system to maintain the optimal pH can be beneficial.
Potential Cause 2: Incomplete Reaction
The reaction may not have reached completion.
Troubleshooting Steps:
-
Reaction Time and Temperature: Increase the reaction time or temperature. Refluxing in a suitable solvent like ethanol is a common practice.
-
Water Removal: The formation of this compound is a reversible reaction that produces water. Removing water as it forms will drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves.
Question 2: I am observing the formation of side products. How can I minimize them?
Answer: Side product formation is often a consequence of incorrect pH or reaction conditions.
Potential Cause: Aldehyde Oxidation
In alkaline conditions, benzaldehyde can be oxidized to benzoic acid, especially in the presence of an oxidizing agent.
Troubleshooting Steps:
-
pH Control: Avoid strongly basic conditions if you observe significant benzoic acid formation. Maintain a pH in the optimal range for imine formation (around 5).
Potential Cause: Hydrazone Hydrolysis
The intermediate hydrazone or the final this compound product can be susceptible to hydrolysis back to the starting materials, especially under acidic conditions.
Troubleshooting Steps:
-
Work-up Conditions: During the work-up and purification steps, minimize exposure to strongly acidic aqueous solutions.
-
Product Isolation: Isolate the product promptly after the reaction is complete.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound formation?
A1: The optimal pH for the formation of the imine bond, which is central to this compound synthesis, is generally around 5. At this pH, there is a sufficient concentration of acid to catalyze the dehydration step without significantly protonating the hydrazine nucleophile. Some studies also suggest a favorable pH range of 8-9 for certain imine formations.
Q2: Can I run the reaction without any acid catalyst?
A2: While the reaction can proceed without an added acid catalyst, it is often much slower. The condensation is typically acid-catalyzed to enhance the rate of reaction. In some procedures, the use of hydrazine salts like hydrazine sulfate provides the acidic environment needed for the reaction to proceed efficiently.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in the reaction. Solvents like ethanol are commonly used as they are good at dissolving both the reactants and the product upon heating, and allow for easy crystallization upon cooling. In some newer, "green" synthesis methods, acetonitrile has been used in combination with other reagents to generate hydrazine in situ, highlighting the solvent's active role in the reaction pathway.
Q4: Is it necessary to remove water from the reaction?
A4: Yes, removing water is a key strategy to drive the reaction to completion. Since water is a product of the condensation, its removal shifts the equilibrium towards the formation of this compound, thereby increasing the yield.
Quantitative Data Summary
The following table summarizes the reaction conditions for this compound formation from various sources.
| Catalyst/Medium | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Glacial Acetic Acid | - | 80-100 | 3-5 | up to 75 | |
| Polyphosphoric Acid | - | 80-100 | 3-5 | up to 75 | |
| None (Reflux) | Ethanol | Reflux | 5-24 | Not specified | |
| Aqueous Ammonia | Water/Ethanol | Not specified | 6-7 | 91-94 | |
| Acetonitrile/H₂O₂/(NH₄)₂CO₃ | Acetonitrile | Not specified | Not specified | Excellent |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol is based on the general principle of acid catalysis for imine formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (2 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Hydrazine Addition: Slowly add hydrazine hydrate (1 equivalent) to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The this compound product will often crystallize out of the solution.
-
Isolation: Collect the yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of this compound from Hydrazine Sulfate
This protocol is adapted from a literature procedure.
-
Reactant Preparation: In a large flask with a mechanical stirrer, dissolve hydrazine sulfate (1.85 moles) in water. Add 28% aqueous ammonia (3.4 moles) and stir until the hydrazine sulfate has dissolved.
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Benzaldehyde Addition: Slowly add benzaldehyde (4.35 moles) over 4-5 hours with vigorous stirring.
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Reaction: Continue stirring for an additional 2 hours after the addition is complete.
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Isolation: Filter the precipitated this compound with suction and wash it with water.
-
Recrystallization: Dissolve the crude product in boiling 95% ethanol and allow it to cool to obtain yellow needles of pure this compound.
-
Drying: Dry the product in a vacuum desiccator.
Visualizations
Caption: Reaction pathway for this compound formation.
References
Technical Support Center: Hydrazine-Free Benzalazine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for common hydrazine-free methods used in the synthesis of benzalazine. The information is tailored for researchers, scientists, and professionals in drug development.
Method 1: Self-Condensation of Benzaldehyde Derivatives
This green chemistry approach utilizes the in-situ generation of hydrazine from ammonium carbonate in the presence of an acetonitrile-hydrogen peroxide system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient in-situ hydrazine formation: The decomposition of ammonium carbonate and subsequent oxidation of ammonia to hydrazine may be incomplete. | Ensure fresh, high-quality ammonium carbonate and hydrogen peroxide are used. Optimize the reaction temperature; while reflux is typical, excessively high temperatures might degrade the peroxide or the in-situ formed hydrazine. |
| Side reaction - Benzaldehyde oxidation: The presence of hydrogen peroxide can lead to the oxidation of benzaldehyde to benzoic acid, especially in alkaline conditions that might arise from ammonia generation.[1] | Monitor the reaction pH. While the system is complex, avoiding strongly basic conditions can minimize this side reaction. The use of acetonitrile as a solvent is reported to give higher yields compared to more protic solvents like water or ethanol, potentially by mitigating side reactions.[1][2] | |
| Incomplete reaction: The reaction may not have reached completion. | Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).[1] | |
| Product Contamination (e.g., with Benzoic Acid) | Oxidation of the starting material: As mentioned above, benzaldehyde can be oxidized to benzoic acid. | Purification by recrystallization from ethanol is an effective method to obtain pure this compound crystals.[1] |
| Reaction stalls or proceeds very slowly | Improper solvent: The choice of solvent is crucial for this reaction's success. | Acetonitrile is the recommended solvent, showing significantly higher yields compared to water or ethanol. |
Frequently Asked Questions (FAQs)
Q1: Why is this considered a "green" synthesis method?
A1: This method avoids the direct use of highly toxic and reactive hydrazine, which is a significant environmental and safety concern. The reagents used, such as ammonium carbonate and hydrogen peroxide, are generally considered more environmentally benign.
Q2: What is the proposed mechanism for the in-situ hydrazine formation?
A2: The proposed mechanism involves the decomposition of ammonium carbonate to ammonia. The acetonitrile and hydrogen peroxide are thought to form a peroxycarboximidic acid intermediate, which then oxidizes the ammonia to hydrazine.
Q3: Can I use other ammonium salts instead of ammonium carbonate?
A3: While other ammonium salts like ammonium chloride have been tested, ammonium carbonate in acetonitrile provides the highest yields for this reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using a suitable eluent system such as ethyl acetate/n-hexane (3:7).
Method 2: Oxidative Coupling of Benzylamines
This method involves the oxidation of benzylamine to form N-benzylidenebenzylamine, which is structurally similar to this compound (an azine). This is often achieved using metal-free catalysts or electrochemical methods.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Catalyst deactivation: The organocatalyst (e.g., salicylic acid derivative) may become inactive during the reaction. | For heterogeneous catalysts, ensure proper activation and handling. If using a supported catalyst, consider the possibility of leaching. For homogeneous catalysts, ensure the reaction conditions (temperature, solvent) are optimal for catalyst stability. |
| Incomplete oxidation: The oxidizing agent (e.g., O2 atmosphere) may not be sufficient or efficiently utilized. | Ensure a continuous and well-dispersed supply of the oxidant. For reactions using an oxygen atmosphere, vigorous stirring is crucial to maximize the gas-liquid interface. | |
| Radical scavenger presence: The reaction may proceed via a radical pathway, and impurities acting as radical scavengers can inhibit the reaction. | The addition of a radical scavenger like TEMPO has been shown to dramatically decrease the yield of the desired imine. Ensure high-purity reagents and solvents are used. | |
| Formation of Side Products | Over-oxidation: The imine product could be susceptible to further oxidation or hydrolysis under the reaction conditions. | Optimize the reaction time to prevent over-oxidation. Removing water from the reaction mixture can help prevent hydrolysis of the imine product. |
| Catalyst Recovery and Reusability Issues (for heterogeneous catalysts) | Leaching of the catalyst: The active catalytic species may leach from the solid support into the reaction mixture. | After the reaction, filter the catalyst and test the filtrate for any catalytic activity to check for leaching. |
| Pore blockage or surface contamination: The catalyst's active sites may be blocked by reaction byproducts. | Wash the recovered catalyst thoroughly with a suitable solvent before reuse. |
Frequently Asked Questions (FAQs)
Q1: What are the advantages of a metal-free oxidative coupling?
A1: Metal-free methods avoid contamination of the final product with residual metals, which is a significant concern in the synthesis of pharmaceuticals and functional materials. These methods are often more environmentally friendly.
Q2: How do salicylic acid derivatives catalyze the oxidative coupling of benzylamines?
A2: While the exact mechanism is complex, it is proposed that salicylic acid derivatives facilitate the oxidation process. The reaction is sensitive to the electronic properties of the salicylic acid, with electron-rich derivatives showing excellent catalytic activities.
Q3: Can the organocatalyst be recycled?
A3: Yes, supporting the organocatalyst, such as 4,6-dihydroxysalicylic acid, on silica gel allows for its recovery by simple filtration and successful reuse in subsequent reactions.
Q4: Is an external oxidant always necessary?
A4: Many protocols utilize an oxygen atmosphere as the primary oxidant. There are also electrochemical methods that use electricity as the "reagent" to drive the oxidative coupling, avoiding the need for chemical oxidants.
Quantitative Data Summary
The following table summarizes quantitative data for different hydrazine-free synthesis methods of this compound and related imines.
| Method | Starting Material(s) | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Self-Condensation | Benzaldehyde | (NH₄)₂CO₃ / H₂O₂ | Acetonitrile | Reflux | 0.67 | 96 | |
| Oxidative Coupling | Benzylamine | 4,6-Dimethoxysalicylic acid / O₂ | Toluene | 100 | 2 | 97 | |
| Oxidative Coupling (Electrochemical) | Benzylamine | TBEA (electrolyte) | Acetonitrile | Room Temp. | 10 | 96 | |
| Pd-Catalyzed Imine Formation | Benzyl alcohol, Aniline | Pd on Carbon | Heptane | 90 | - | High | |
| Iron-Catalyzed Amination | Benzyl alcohol, Aniline | Iron Complex | Toluene | 135 | 24 | 91 (for N-benzylaniline) |
Experimental Protocols
Protocol 1: this compound via Self-Condensation of Benzaldehyde
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To a round-bottom flask, add benzaldehyde (1 mmol), ammonium carbonate (0.5 mmol), and 30% hydrogen peroxide (0.5 mmol).
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Add acetonitrile (5 ml) as the solvent.
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Reflux the reaction mixture. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate/n-hexane (3:7). The typical reaction time is around 40 minutes.
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After completion, allow the mixture to cool to room temperature.
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Collect the resulting precipitate by suction filtration.
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Wash the solid with water and dry it under a vacuum.
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Recrystallize the crude product from ethanol to obtain pure yellow crystals of this compound.
Protocol 2: N-Benzylidenebenzylamine via Metal-Free Oxidative Coupling
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In a reaction vessel, combine benzylamine (3.0 mmol), 4,6-dimethoxysalicylic acid (0.15 mmol), and toluene (3.0 mL).
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Stir the mixture vigorously under an oxygen atmosphere (1 atm) at 100 °C for 2 hours.
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After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Visualizations
Caption: Overview of hydrazine-free synthesis pathways.
Caption: In-situ hydrazine formation and condensation.
References
Technical Support Center: Overcoming Challenges in the Derivatization of Benzalazine
Welcome to the technical support center for the derivatization of benzalazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments. This compound is a valuable precursor in organic synthesis, primarily used for creating a variety of heterocyclic compounds with potential pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4]
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate the common challenges encountered during the derivatization of this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in derivatization?
A1: this compound (C₁₄H₁₂N₂) is a symmetrical azine compound formed from the condensation of two equivalents of benzaldehyde with one equivalent of hydrazine.[5] It serves as a key building block in organic synthesis for the preparation of various nitrogen-containing heterocyclic compounds, such as pyrazoles, pyridazines, 1,2,4-triazoles, and benzoxazepines. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.
Q2: My derivatization reaction has a very low yield. What are the common causes?
A2: Low yields in this compound derivatization can stem from several factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical. For instance, cycloaddition reactions may require specific thermal conditions to proceed efficiently.
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Poor Reagent Quality: this compound is heat-sensitive and should be stored under refrigerated conditions (0-10°C) to maintain its integrity. Impurities in reactants or solvents can lead to side reactions.
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Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Product Instability: The synthesized derivative may be unstable under the reaction or work-up conditions, leading to degradation.
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Side Reactions: Competing reaction pathways can consume the starting material, reducing the desired product's yield. One common side reaction is the oxidation of reactants if the reaction is not carried out under appropriate atmospheric conditions.
Q3: I am observing multiple products in my reaction mixture. How can I improve selectivity?
A3: The formation of multiple products, such as regioisomers in pyrazole synthesis, is a common challenge. To improve selectivity:
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Control Reaction Temperature: Temperature can significantly influence the kinetic versus thermodynamic product distribution.
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Choice of Catalyst: A suitable Lewis or Brønsted acid catalyst can direct the reaction towards a specific isomer.
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Modify Reactants: Altering the steric or electronic properties of the other reactant (e.g., the dienophile in a cycloaddition) can favor the formation of one isomer over another.
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Solvent Effects: The polarity of the solvent can impact the transition state of the reaction and influence isomeric ratios.
Q4: What are the best methods for purifying this compound derivatives?
A4: The choice of purification method depends on the properties of the derivative. Common techniques include:
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Recrystallization: Effective for solid, crystalline products. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize. Ethanol is often a suitable solvent for recrystallizing azine derivatives.
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Column Chromatography: A highly versatile method for separating complex mixtures. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) is critical for achieving good separation.
-
Liquid-Liquid Extraction: Useful for separating the desired product from impurities based on their differential solubility in two immiscible liquid phases.
Q5: How can I confirm the structure of my synthesized this compound derivative?
A5: A combination of spectroscopic techniques is typically used for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.
-
Infrared (IR) Spectroscopy: Helps identify the presence of specific functional groups in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
X-ray Crystallography: Provides the definitive atomic and molecular structure for crystalline solids.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the derivatization of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Reaction Temperature | Optimize the temperature. Run small-scale trials at a range of temperatures (e.g., room temperature, 50°C, reflux). | Many cycloaddition and condensation reactions have a significant activation energy barrier. Insufficient heat may prevent the reaction from starting, while excessive heat can cause degradation. |
| Improper Catalyst | If the reaction is catalyzed, screen different catalysts (e.g., glacial acetic acid, polyphosphoric acid for condensations). Vary the catalyst loading. | The catalyst's nature and concentration are crucial for reaction efficiency. Acid catalysts typically facilitate condensation by activating the carbonyl group. |
| Poor Reagent Quality | Ensure this compound is pure (>98%) and has been stored correctly. Use freshly distilled solvents and high-purity co-reactants. | Impurities can inhibit the reaction or lead to unwanted side products, consuming reactants and lowering the yield. |
| Insufficient Reaction Time | Monitor the reaction over time using TLC or HPLC to determine the point of maximum conversion. | Reactions may be slower than anticipated. Stopping the reaction too early results in incomplete conversion. |
| Product Degradation | Analyze the reaction mixture for degradation products. If suspected, attempt the reaction under milder conditions (e.g., lower temperature, shorter time). | The target derivative may be unstable under the initial reaction conditions. |
Problem 2: Formation of Impurities or Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Benzaldehyde derivatives can be susceptible to oxidation, leading to benzoic acid-related impurities, especially in alkaline solutions. |
| Formation of Regioisomers | Modify the solvent, temperature, or catalyst as these can influence the regioselectivity of cycloaddition reactions. | The formation of different isomers often has different activation energies. Changing conditions can favor one pathway over another. |
| Hydrolysis of Azine Linkage | Ensure anhydrous conditions by using dry solvents and glassware, especially if the reaction is sensitive to water. | The C=N-N=C linkage in this compound can be susceptible to hydrolysis, particularly in the presence of acid or base, which would revert it to benzaldehyde and hydrazine. |
| Self-Condensation of Co-reactant | Add the co-reactant slowly or ensure the reaction conditions do not favor its self-polymerization or decomposition. | Some reactants, particularly those with multiple reactive sites, can react with themselves under certain conditions. |
Quantitative Data
Optimizing reaction conditions is key to achieving high yields. The following table provides an example of data from the optimization of this compound synthesis, which illustrates a systematic approach that can be applied to its subsequent derivatization reactions.
Table 1: Optimization of this compound Synthesis Conditions (This table serves as a model for optimizing derivatization reactions starting from this compound)
| Entry | Ammonium Salt | Solvent | Time (h) | Yield (%) |
| 1 | (NH₄)₂CO₃ | CH₃CN | 4 | 96 |
| 2 | (NH₄)₂CO₃ | H₂O | 6 | 45 |
| 3 | (NH₄)₂CO₃ | CH₂Cl₂ | 6 | 30 |
| 4 | (NH₄)₂CO₃ | EtOH | 5 | 75 |
| 5 | (NH₄)₂CO₃ | THF | 6 | 40 |
| 6 | NH₄Cl | CH₃CN | 5 | 80 |
| 7 | (NH₄)₂SO₄ | CH₃CN | 5 | 75 |
| 8 | NH₄OAc | CH₃CN | 4 | 90 |
| 9 | (NH₄)₂CO₃ (no H₂O₂) | CH₃CN | 8 | 15 |
Reaction conditions: Benzaldehyde (1 mmol), ammonium salt (2 mmol), 30% H₂O₂ (1 mmol), Solvent (5 mL) under reflux. The data shows that the choice of solvent and ammonium salt significantly impacts the reaction yield, with ammonium carbonate in acetonitrile providing the best result.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole Derivative via Cyclocondensation
This protocol describes a general method for synthesizing a 1,3,5-trisubstituted pyrazole derivative from this compound and an activated ketone, adapted from established pyrazole synthesis methodologies.
Materials:
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This compound
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1,3-Diketone (e.g., acetylacetone)
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Glacial Acetic Acid (catalyst)
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Ethanol (solvent)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Stirring and heating apparatus (magnetic stirrer with hot plate)
Procedure:
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Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.
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Reactant Addition: To the flask, add this compound (1 equivalent) and ethanol to create a solution or suspension.
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Co-reactant Addition: Add the 1,3-diketone (1.1 equivalents) to the flask.
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Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
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Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain stirring. Monitor the reaction progress by taking small aliquots and analyzing them via TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.
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Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
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Isolation: Reduce the solvent volume under reduced pressure. The crude product may precipitate. If not, add cold water to induce precipitation.
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Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol or water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.
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Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key processes in the derivatization of this compound.
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Synthesis of heterocycles from this compound.
References
recommended storage conditions for long-term benzalazine stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the recommended storage conditions for ensuring the long-term stability of benzalazine. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) on Long-Term this compound Stability
Q1: What are the ideal storage conditions for long-term stability of solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended temperature is between 2°C and 8°C. It is crucial to protect it from moisture and light to prevent degradation.
Q2: How does temperature affect the stability of this compound?
Q3: Is this compound sensitive to humidity?
A3: Yes, this compound is potentially susceptible to hydrolysis in the presence of moisture, particularly under acidic conditions. While aromatic azines are generally more stable against hydrolysis than imines, it is best practice to store this compound in a desiccated environment to minimize exposure to humidity.[1] For hygroscopic compounds, storage in a container with a desiccant is advisable.[2]
Q4: What is the impact of light on this compound stability?
A4: Exposure to light, particularly UV radiation, can lead to the photodegradation of this compound. Aromatic azines and similar compounds can undergo photochemical reactions, resulting in the formation of degradation products.[3][4][5] To ensure long-term stability, this compound should be stored in light-resistant containers.
Q5: What type of container is best for storing this compound?
A5: this compound should be stored in a tightly sealed, airtight container to protect it from moisture and atmospheric contaminants. For light protection, amber glass or an opaque, chemically resistant polymer container is recommended. Ensure the container material is inert and does not react with this compound.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide a general overview of recommended storage parameters and potential degradation based on the properties of aromatic azines.
Table 1: Recommended Storage Conditions for Long-Term this compound Stability
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C – 8°C | To minimize thermal decomposition. |
| Relative Humidity | <30% RH (in a desiccator) | To prevent potential hydrolysis. |
| Light Exposure | In the dark (using amber vials or opaque containers) | To prevent photodegradation. |
| Atmosphere | Inert gas (e.g., nitrogen, argon) is preferable for very long-term storage | To prevent oxidation, although aromatic azines are generally stable in air. |
| Container | Tightly sealed, airtight, light-resistant, and chemically inert material | To protect from moisture, light, and air, and to prevent interaction with the container. |
Table 2: Potential Degradation Pathways and Products
| Degradation Pathway | Triggering Factor(s) | Potential Degradation Products |
| Thermal Decomposition | High temperature | Stilbenes, Nitrogen gas, Benzonitrile, Benzaldehyde |
| Hydrolysis | Moisture, especially under acidic conditions | Benzaldehyde, Hydrazine |
| Photodegradation | UV or visible light | Various photoproducts, potentially including benzonitrile and benzaldehyde |
Troubleshooting Guide
Q6: My this compound powder has turned yellow over time. What could be the cause and is it still usable?
A6: Yellowing of this compound can indicate degradation. This discoloration may be caused by exposure to light, air (oxidation), or impurities. While older or impure samples of similar compounds like pyridine can appear yellow, it is crucial to reassess the purity of the material before use. A change in color suggests that the compound may not meet the required purity specifications for your experiment. It is recommended to perform an analytical purity check (e.g., using HPLC or NMR) to determine if it is still suitable for your application.
Q7: I observed an unexpected peak in the HPLC chromatogram of my this compound sample. What could be the source of this peak?
A7: An unexpected peak in an HPLC chromatogram can have several origins:
-
Degradation Product: The peak could represent a compound formed from the degradation of this compound due to improper storage or handling (exposure to heat, light, or moisture).
-
Impurity: The peak might be an impurity from the synthesis of this compound that was present in the original material.
-
Contamination: The sample could have been contaminated during preparation or from the analytical instruments themselves.
-
Solvent/Mobile Phase Artifact: The peak could be an artifact from the solvent or mobile phase.
To troubleshoot, you can run a blank (injecting only the solvent), analyze a freshly prepared standard of this compound, and review the storage history of your sample. If the peak persists and is not present in the blank, it is likely a degradation product or an impurity.
Q8: this compound has precipitated out of my solution. How can I resolve this?
A8: Precipitation of this compound from a solution can occur due to several factors:
-
Supersaturation: The concentration of this compound may be too high for the chosen solvent at the storage temperature.
-
Temperature Change: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.
-
Solvent Evaporation: Evaporation of the solvent will increase the concentration of this compound, potentially causing it to precipitate.
-
pH Change: If the pH of the solution has changed, it could affect the solubility of this compound.
To resolve this, you can try gently warming the solution while stirring to redissolve the precipitate. If this is unsuccessful, you may need to filter the solution and re-evaluate the concentration or consider using a different solvent system with higher solubility for this compound.
Experimental Protocols & Workflows
Experimental Workflow for Stability Testing of this compound
Caption: General Workflow for this compound Stability Testing
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. The specific parameters will need to be optimized for your system and this compound sample.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
For forced degradation studies, expose the this compound solution to stress conditions (e.g., acid, base, peroxide, heat, light) for a defined period. Neutralize the acidic and basic samples before injection.
-
-
Analysis: Inject the prepared samples and a reference standard of this compound. Monitor for the appearance of new peaks and a decrease in the area of the this compound peak.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: GC-MS Analysis of Thermal Degradation Products
This protocol is for the identification of volatile and semi-volatile degradation products resulting from thermal stress.
-
Sample Preparation: Place a small, accurately weighed amount of solid this compound in a thermal desorption tube or a pyrolysis sample holder.
-
Thermal Desorption/Pyrolysis: Heat the sample at a controlled temperature ramp (e.g., from 50°C to 300°C at 10°C/min) under an inert atmosphere (e.g., helium).
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program that allows for the separation of potential degradation products (e.g., start at 50°C, ramp to 280°C).
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected degradation products (e.g., m/z 40-400).
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).
Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
qNMR can be used to determine the absolute purity of a this compound sample.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard (with known purity) into an NMR tube. The internal standard should have a simple spectrum that does not overlap with the this compound signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum using quantitative parameters, which include a long relaxation delay (at least 5 times the longest T1 of the signals of interest) and a 90° pulse angle.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
-
Purity Calculation: Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
sample = this compound
-
std = internal standard
-
Logical Relationship for Troubleshooting Unexpected HPLC Peaks
Caption: Troubleshooting Unexpected HPLC Peaks
References
- 1. Dynamic covalent chemistry with azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photostability and photodegradation pathways of distinctive pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
troubleshooting benzalazine solubility in common organic solvents
Technical Support Center: Benzalazine Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in a common organic solvent. What is the primary reason for this?
A1: The solubility of a compound is governed by the principle "like dissolves like." this compound is a largely nonpolar molecule due to its two phenyl rings, though it has some capacity for hydrogen bonding.[1][2] Its solubility is best in solvents with similar properties. This compound exhibits moderate solubility in polar solvents like alcohols and is less soluble in non-polar solvents.[1] If you are experiencing poor solubility, the polarity of your chosen solvent may not be compatible with this compound.
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on available data, this compound has shown solubility in the following solvents:
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Good Solubility: Boiling 95% ethyl alcohol is effective for dissolving this compound, particularly for recrystallization.[3]
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Soluble: Benzene.[4]
-
Slightly Soluble / Sparingly Soluble: Chloroform, ethyl acetate, and methanol are reported to dissolve this compound to a lesser extent.
-
Insoluble: this compound is expected to be insoluble in water due to its hydrophobic phenyl rings.
Q3: I am using a recommended solvent, but solubility is still poor. What troubleshooting steps can I take?
A3: If you encounter difficulty despite using a suitable solvent, consider the following:
-
Increase Temperature: Gently warming the solution can significantly increase the solubility of many compounds. For example, this compound readily dissolves in boiling ethyl alcohol. Always be mindful of the solvent's boiling point and the compound's thermal stability.
-
Use Sonication: Placing the sample in an ultrasonic bath can help break up solid particles and accelerate the dissolution process.
-
Check Compound Purity: Impurities can significantly impact the solubility of a compound. The synthesis of this compound often involves a condensation reaction between benzaldehyde and hydrazine, and purification is necessary to remove unreacted starting materials or byproducts.
-
Prepare a Stock Solution: For applications requiring an aqueous buffer, first dissolve the this compound in a minimal amount of a compatible organic solvent (like DMSO or DMF) at a high concentration. This stock solution can then be diluted into the aqueous medium, though precipitation may still occur if the final concentration exceeds its aqueous solubility limit.
Q4: My this compound precipitated out of the solution after initially dissolving. What happened?
A4: This phenomenon, often called "crashing out," typically occurs for one of two reasons:
-
Supersaturation: You may have created a supersaturated solution, often by heating to dissolve the compound and then allowing it to cool. As the solution cools, the solubility decreases, and the excess compound precipitates out.
-
Solvent Change: If you added a stock solution of this compound (dissolved in an organic solvent) to an aqueous buffer, the drastic change in solvent polarity can cause the hydrophobic compound to precipitate. To mitigate this, try using a lower final concentration or increasing the percentage of the organic co-solvent in the final mixture.
Q5: What safety precautions should I take when working with these organic solvents?
A5: Always handle organic solvents in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many common organic solvents can be hazardous if inhaled, swallowed, or in contact with skin. Refer to the Safety Data Sheet (SDS) for each specific solvent before use.
Data Presentation: this compound Solubility Summary
The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available literature.
| Solvent | Solvent Type | Polarity | Solubility | Source |
| Ethanol (95%, boiling) | Polar Protic | High | Soluble | |
| Benzene | Nonpolar Aromatic | Low | Soluble | |
| Chloroform | Nonpolar | Low | Slightly Soluble | |
| Ethyl Acetate | Polar Aprotic | Medium | Slightly Soluble | |
| Methanol | Polar Protic | High | Slightly Soluble | |
| Water | Polar Protic | Very High | Insoluble (Expected) |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a general method for determining if this compound is soluble in a chosen solvent.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Small test tubes
-
Spatula
-
Vortex mixer or stirring rod
-
Graduated pipette or cylinder
Procedure:
-
Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add the chosen solvent to the test tube in small portions. Start with 0.25 mL.
-
Mixing: After each addition, shake or vortex the test tube vigorously for 60 seconds to facilitate dissolution.
-
Observation: Observe the mixture.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Incremental Addition: If the compound is not fully soluble, continue adding the solvent in 0.25 mL increments up to a total volume of 1.0 mL, mixing thoroughly after each addition.
-
Heating (Optional): If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe the effect of temperature on solubility. Allow the solution to cool to see if the compound precipitates.
-
Recording: Record your observations, noting the amount of solvent used and whether heating was required.
Mandatory Visualization
Troubleshooting Workflow for this compound Solubility
The following diagram outlines a logical workflow for troubleshooting common solubility issues encountered during experiments with this compound.
Caption: A flowchart for troubleshooting this compound solubility issues.
References
Navigating Benzalazine Synthesis at Scale: A Technical Support Guide
For researchers, chemists, and professionals in drug development, scaling up the synthesis of benzalazine from laboratory to pilot or production scale presents a unique set of challenges. This technical support center provides detailed troubleshooting guidance and frequently asked questions to ensure a smooth, efficient, and safe scale-up process.
Troubleshooting Guide: Overcoming Common Hurdles in this compound Scale-Up
This guide addresses specific issues that may arise during the production of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction.[1] - Suboptimal reaction temperature. - Impure reactants. - Loss of product during workup and purification.[2] | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[3] - Optimize the reaction temperature; refluxing is common, but the optimal temperature may vary with the solvent.[1] - Use high-purity benzaldehyde and hydrazine source. - For purification, cool the recrystallization solution sufficiently to maximize crystal formation and minimize loss in the mother liquor.[2] |
| Product Impurities | - Presence of unreacted benzaldehyde. - Formation of side products. - Incomplete removal of solvent or byproducts. | - Wash the crude product thoroughly with water to remove water-soluble impurities. - Recrystallize the product from a suitable solvent, such as 95% ethanol, to achieve high purity. - Dry the final product under vacuum to remove residual solvent. |
| Exothermic Reaction / Poor Temperature Control | - The reaction between benzaldehyde and hydrazine can be exothermic. - Inadequate heat dissipation at a larger scale. | - Add the hydrazine source to the benzaldehyde solution portion-wise or via a dropping funnel to control the reaction rate. - Use a jacketed reactor with a cooling system to maintain the desired temperature. - For highly exothermic reactions, consider starting the reaction at a lower temperature and allowing it to warm to the target temperature. |
| Solid Handling and Filtration Issues | - Fine crystalline product leading to slow filtration. - Clogging of filter media. | - Control the cooling rate during recrystallization to encourage the formation of larger crystals. - Use a Buchner funnel with an appropriate filter paper grade for vacuum filtration. - Ensure the product is thoroughly pressed on the funnel to remove as much solvent as possible before drying. |
| Safety Concerns with Hydrazine | - Hydrazine is highly toxic and potentially explosive. | - Whenever possible, opt for safer alternatives like hydrazine salts (e.g., hydrazine sulfate or dihydrochloride) or hydrazine-free synthetic routes. - Handle hydrazine and its derivatives in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. - Be aware of the material's hazard statements and precautionary measures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in the lab?
A1: The most fundamental and widely used method is the condensation reaction between two equivalents of benzaldehyde and one equivalent of a hydrazine source. This is typically carried out by refluxing the reactants in a solvent like ethanol.
Q2: Are there safer alternatives to using hydrazine hydrate?
A2: Yes, to avoid handling highly toxic hydrazine hydrate directly, you can use hydrazine salts such as hydrazine sulfate or hydrazine dihydrochloride. These salts can generate hydrazine in situ. Additionally, "green" synthesis methods that are hydrazine-free have been developed, for instance, using ammonium carbonate and hydrogen peroxide in acetonitrile.
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve yields, which can be as high as 91-94%, ensure the reaction goes to completion by monitoring it with TLC. Using a slight excess of benzaldehyde can also help drive the reaction to completion. Careful purification by recrystallization is crucial to isolate the pure product without significant loss.
Q4: What is the expected melting point of pure this compound?
A4: Pure this compound should appear as yellow needles with a melting point of 92–93 °C.
Q5: What are the key safety precautions to take when handling the reagents for this compound synthesis?
A5: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. Hydrazine and its derivatives are toxic and should be handled with extreme care. Benzaldehyde is a skin and eye irritant.
Experimental Protocols
Protocol 1: Synthesis of this compound using Hydrazine Sulfate
This protocol is adapted from a procedure with reported yields of 91-94%.
Materials:
-
Hydrazine sulfate
-
28% Aqueous ammonia
-
Benzaldehyde
-
95% Ethyl alcohol
-
5 L round-bottomed flask
-
Mechanical stirrer
Procedure:
-
In a 5 L round-bottomed flask equipped with a mechanical stirrer, add 240 g (1.85 moles) of powdered hydrazine sulfate, 1.8 L of water, and 230 cc (3.4 moles) of 28% aqueous ammonia.
-
Stir the mixture until the hydrazine sulfate has completely dissolved.
-
Slowly add 440 cc (4.35 moles) of benzaldehyde from a separatory funnel over 4-5 hours with vigorous stirring.
-
Continue stirring for an additional two hours after the addition is complete.
-
Filter the precipitated this compound with suction using a Büchner funnel, wash it with water, and press the solid thoroughly.
-
To purify, dissolve the crude product in 800 cc of boiling 95% ethyl alcohol.
-
Allow the solution to cool, which will cause the this compound to separate as yellow needles.
-
Filter the purified product, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.
Protocol 2: Green Synthesis of this compound
This protocol offers a hydrazine-free alternative.
Materials:
-
Benzaldehyde
-
Ammonium carbonate
-
30% Hydrogen peroxide
-
Acetonitrile
-
Ethanol
Procedure:
-
In a reaction flask, combine 1 mmol of benzaldehyde, 0.5 mmol of ammonium carbonate, and 0.5 mmol of 30% hydrogen peroxide in 5 ml of acetonitrile.
-
Reflux the reaction mixture. Monitor the reaction's completion using TLC (ethyl acetate/n-hexane, 3:7).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by suction filtration.
-
Wash the solid with water and dry it under a vacuum.
-
Recrystallize the dried solid from ethanol to obtain pure this compound as yellow crystals.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Hydrazine Source | Solvent | Reaction Time | Yield | Reference |
| Classical Condensation | Hydrazine Hydrate | Ethanol | 5-24 hours | Up to 75% | |
| Hydrazine Salt Method | Hydrazine Sulfate | Water/Ammonia | 6-7 hours | 91-94% | |
| Microwave-Assisted | Hydrazine Dihydrochloride | Solvent-free | Minutes | Near-quantitative | |
| Green Synthesis | Ammonium Carbonate/H₂O₂ | Acetonitrile | Not specified | Excellent |
Visualizations
Caption: Workflow for Scaling Up this compound Production.
Caption: this compound Synthesis Pathways.
References
refining crystallization methods to obtain high-quality benzalazine crystals
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-quality benzalazine crystals. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the crystallization process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound, presented in a question-and-answer format.
Q1: My this compound product is an oil and will not crystallize. What should I do?
A1: "Oiling out" is a common issue in crystallization where the compound separates as a liquid instead of a solid. This can be caused by a high concentration of impurities, a low melting point of the solid, or if the solution temperature is above the melting point of the compound.
-
Solution 1: Increase Solvent Volume: The solid may be precipitating from the solution too rapidly at a temperature above its melting point. By adding more of the primary solvent, you can decrease the saturation level and potentially lower the temperature at which crystallization begins.
-
Solution 2: Induce Crystallization: If the oil is persistent, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding a seed crystal of pure this compound.
-
Solution 3: Re-dissolve and Cool Slowly: Gently heat the solution to re-dissolve the oil. Then, allow the solution to cool at a much slower rate. You can insulate the flask to achieve this.
-
Solution 4: Solvent System Modification: Consider changing the solvent system. If you are using a single solvent, try a binary solvent system where this compound is highly soluble in one solvent and less soluble in the other.
Q2: The yield of my this compound crystals is very low.
A2: A low yield can result from several factors, including using too much solvent or incomplete precipitation.
-
Solution 1: Reduce Solvent Volume: If you have used an excessive amount of solvent, a significant portion of your product may remain in the mother liquor. You can carefully evaporate some of the solvent and attempt to recrystallize.[1]
-
Solution 2: Check Mother Liquor: To confirm if a substantial amount of product is still in solution, take a small sample of the mother liquor and evaporate it. A significant solid residue indicates that you can recover more product by concentrating the mother liquor and cooling it again.[1]
-
Solution 3: Optimize Cooling: Ensure that you have allowed sufficient time for crystallization and that the final cooling temperature is low enough to maximize precipitation. An ice bath can be used for the final cooling stage.
Q3: My this compound crystals are forming too quickly and appear as a fine powder.
A3: Rapid crystallization often traps impurities within the crystal lattice, leading to a lower purity product. The goal is to encourage slow crystal growth.
-
Solution 1: Increase Solvent Volume: Add a small amount of additional solvent to the heated solution to slightly decrease the supersaturation. This will slow down the nucleation and growth process upon cooling.[1]
-
Solution 2: Slower Cooling: Avoid flash-cooling the solution. Allow the flask to cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.
-
Solution 3: Use a Co-solvent: Introducing a co-solvent in which this compound is more soluble can help to control the rate of crystallization.
Q4: The this compound crystals are discolored (e.g., yellow or brown).
A4: Discoloration is a common sign of impurities.
-
Solution 1: Activated Carbon Treatment: Colored impurities can often be removed by treating the hot solution with a small amount of activated carbon before filtration. Be cautious not to use an excessive amount, as it can also adsorb your product.
-
Solution 2: Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the obtained crystals can significantly improve purity and color.
-
Solution 3: Chromatographic Purification: If recrystallization does not remove the colored impurities, consider purifying the crude product by column chromatography before crystallization.[2]
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in this compound synthesis?
A: The most common impurities arise from the starting materials and side reactions. These can include:
-
Unreacted Benzaldehyde: Due to incomplete reaction.
-
Unreacted Hydrazine: A highly reactive and toxic impurity that should be handled with care.[3]
-
Side-products: Such as benzaldehyde hydrazone, which can form if the stoichiometry is not carefully controlled.
Q: How can I remove unreacted starting materials?
A: Unreacted benzaldehyde is generally more soluble in common organic solvents than this compound and can often be removed during the washing of the crude product or will remain in the mother liquor after crystallization. Unreacted hydrazine sulfate can be converted to this compound by adding a small amount of benzaldehyde to the reaction mixture before workup.
Q: What is the ideal crystal morphology for this compound?
A: For most pharmaceutical applications, well-defined, prismatic, or needle-like crystals are desirable as they are easier to filter and dry, and they tend to have higher purity. The specific morphology can be influenced by the solvent system and the rate of cooling.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Placeholder Data)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | 20 | (To be determined) |
| 40 | (To be determined) | |
| 60 | (To be determined) | |
| 78 (Boiling Point) | (To be determined) | |
| Chloroform | 20 | (To be determined) |
| 40 | (To be determined) | |
| 60 (Boiling Point) | (To be determined) | |
| Ethyl Acetate | 20 | (To be determined) |
| 40 | (To be determined) | |
| 60 | (To be determined) | |
| 77 (Boiling Point) | (To be determined) |
Table 2: Impact of Common Impurities on this compound Purity (Conceptual)
| Impurity | Concentration of Impurity in Crude (%) | Purity after 1st Recrystallization (%) | Purity after 2nd Recrystallization (%) |
| Benzaldehyde | 5 | (To be determined) | (To be determined) |
| Hydrazine Sulfate | 2 | (To be determined) | (To be determined) |
Experimental Protocols
Protocol 1: Synthesis and Recrystallization of this compound from Benzaldehyde and Hydrazine Sulfate
Materials:
-
Hydrazine sulfate
-
28% Aqueous ammonia
-
Benzaldehyde
-
95% Ethyl alcohol
Procedure:
-
In a 5-liter round-bottomed flask equipped with a mechanical stirrer, combine 240 g (1.85 moles) of powdered hydrazine sulfate, 1.8 L of water, and 230 mL (207 g, 3.4 moles) of 28% aqueous ammonia.
-
Stir the mixture until the hydrazine sulfate has completely dissolved.
-
Slowly add 440 mL (460 g, 4.35 moles) of benzaldehyde from a separatory funnel over a period of 4-5 hours with vigorous stirring.
-
Continue stirring for an additional 2 hours. The this compound will precipitate out of the solution.
-
Collect the precipitated this compound by suction filtration and wash it thoroughly with water. Press the solid on the Büchner funnel to remove as much water as possible.
-
Transfer the crude this compound to a large flask and add 800 mL of 95% ethyl alcohol.
-
Heat the mixture to boiling to dissolve the this compound.
-
Allow the solution to cool slowly to room temperature. Yellow, needle-like crystals of this compound will form.
-
Collect the crystals by suction filtration and dry them in a vacuum desiccator over calcium chloride.
Protocol 2: Recrystallization of this compound using a Mixed Solvent System (General Procedure)
Materials:
-
Crude this compound
-
Solvent 1 (in which this compound is highly soluble, e.g., Chloroform)
-
Solvent 2 (in which this compound is sparingly soluble, e.g., Hexane)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot Solvent 1.
-
While the solution is still hot, slowly add Solvent 2 dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot Solvent 1 until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by suction filtration and wash with a small amount of cold Solvent 2.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common this compound crystallization issues.
References
Validation & Comparative
Benzalazine in Organic Synthesis: A Comparative Guide to Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, hydrazine and its derivatives are indispensable reagents, pivotal in the construction of a diverse array of nitrogen-containing compounds. Among these, benzalazine, the azine derivative of benzaldehyde, presents a unique set of properties and applications. This guide provides an objective comparison of this compound with other common hydrazine derivatives, including phenylhydrazine and 2,4-dinitrophenylhydrazine, supported by experimental data to inform reagent selection in synthetic endeavors.
At a Glance: this compound vs. Other Hydrazine Derivatives
While direct comparative studies under identical conditions are not extensively available in the surveyed literature, this guide collates data from various sources to offer a comparative perspective on the utility of these reagents in key organic transformations.
| Reaction Type | Hydrazine Derivative | Substrate | Product | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine | Acetophenone | 2-Phenylindole | 72-86% | [1][2] |
| This compound | Not Reported | - | - | ||
| Wolff-Kishner Reduction | Hydrazine Hydrate | Acetophenone | Ethylbenzene | Not Specified | [3][4] |
| Phenylhydrazine | Acetophenone | Ethylbenzene | Not Specified | [5] | |
| 2,4-Dinitrophenylhydrazine | Not Reported | - | - | ||
| This compound | Not Reported | - | - | ||
| Pyrazole Synthesis | Phenylhydrazine | Dibenzoylmethane | 1,3,5-Triphenyl-1H-pyrazole | up to 74% | |
| This compound | Not Reported | - | - | ||
| 1,3,4-Oxadiazole Synthesis | Benzohydrazide | Benzoic Acid | 2,5-Diphenyl-1,3,4-oxadiazole | Good to High | |
| This compound | Not Reported | - | - |
Key Synthetic Applications: A Detailed Comparison
This section delves into specific, widely-used reactions in organic synthesis, presenting the available data for this compound and its counterparts.
Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone method for the preparation of indoles. The reaction typically proceeds through the formation of an arylhydrazone, followed by acid-catalyzed cyclization.
Comparative Performance:
While the Fischer indole synthesis traditionally employs phenylhydrazine and its substituted derivatives, the use of this compound in this reaction is not well-documented in the reviewed literature. Phenylhydrazine remains the reagent of choice for this transformation, affording good to excellent yields of various indole derivatives.
Experimental Protocol: Synthesis of 2-Phenylindole using Phenylhydrazine
-
Step 1: Formation of Acetophenone Phenylhydrazone.
-
A mixture of acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) is prepared in ethanol (60 mL).
-
A catalytic amount of glacial acetic acid is added.
-
The mixture is heated on a steam cone for 1 hour or cooled at 0°C to induce crystallization.
-
The crude product is filtered, washed with dilute HCl and then with rectified spirit.
-
Recrystallization from ethanol yields pure acetophenone phenylhydrazone. Yield: 87-91%.
-
-
Step 2: Cyclization to 2-Phenylindole.
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone (0.25 mole) and powdered anhydrous zinc chloride (250 g) is placed in a tall beaker.
-
The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously.
-
After the mass becomes liquid and white fumes evolve (3-4 minutes), the beaker is removed from the bath and stirring is continued for 5 minutes.
-
To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.
-
The zinc chloride is dissolved by digesting the mixture overnight with 800 ml of water and 25 ml of concentrated hydrochloric acid.
-
The crude 2-phenylindole and sand are collected by filtration.
-
The solid is boiled with 600 ml of 95% ethanol, decolorized with Norit, and filtered hot.
-
Upon cooling, 2-phenylindole crystallizes. Total Yield: 72-80%. An alternative procedure using polyphosphoric acid as the catalyst also provides high yields.
-
Reaction Workflow: Fischer Indole Synthesis
Caption: General workflow for the Fischer Indole Synthesis.
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a fundamental method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions. The reaction proceeds via a hydrazone intermediate.
Comparative Performance:
Experimental Protocol: Wolff-Kishner Reduction of Acetophenone
-
Acetophenone is condensed with hydrazine (H₂NNH₂) to form acetophenone hydrazone.
-
The hydrazone is then treated with a strong base, such as sodium ethoxide (NaOCH₂CH₃), in a high-boiling protic solvent like ethanol (CH₃CH₂OH) or diethylene glycol.
-
The reaction mixture is heated to high temperatures (typically around 180-200°C) to facilitate the elimination of nitrogen gas and the formation of a carbanion intermediate.
-
The carbanion is subsequently protonated by the solvent to yield ethylbenzene.
Reaction Mechanism: Wolff-Kishner Reduction
Caption: Key steps in the Wolff-Kishner Reduction.
Synthesis of Heterocyclic Compounds
This compound and other hydrazine derivatives are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles.
Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Comparative Performance:
Phenylhydrazine is commonly used for the synthesis of N-phenylpyrazoles, with good yields reported. For instance, the reaction of dibenzoylmethane with phenylhydrazine can yield 1,3,5-triphenyl-1H-pyrazole. While this compound can be envisioned to react with activated methylene compounds to form pyrazoles, specific comparative data on its efficiency versus phenylhydrazine is lacking.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles using Phenylhydrazine
-
A mixture of a 1,3-diaryl-2-propen-1-one (chalcone derivative, 1 mmol) and phenylhydrazine (1 mmol) is refluxed in glacial acetic acid.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallized from a suitable solvent.
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid or its derivative.
Comparative Performance:
Benzohydrazide is the common precursor for the synthesis of 2,5-diphenyl-1,3,4-oxadiazole. This compound could potentially be a starting material for 1,3,4-oxadiazole synthesis, for example, through an oxidative cyclization pathway, but direct comparisons with the more conventional benzohydrazide route are not found in the surveyed literature.
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Hydrazides
-
A mixture of a carboxylic acid hydrazide (1 mmol) and a carboxylic acid (1 mmol) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or TBTU.
-
The reaction is typically carried out in a suitable solvent like DMF.
-
The reaction mixture is heated, and upon completion, the product is isolated by pouring the mixture into ice-water, followed by filtration and recrystallization.
Logical Relationship: Heterocycle Synthesis Precursors
Caption: Precursor relationships in heterocycle synthesis.
Conclusion
This compound serves as a stable, crystalline derivative of hydrazine that can be a useful synthon in organic synthesis. However, for classical named reactions such as the Fischer Indole Synthesis and the Wolff-Kishner Reduction, phenylhydrazine and hydrazine hydrate, respectively, remain the more extensively documented and conventionally used reagents. While this compound holds potential for the synthesis of various heterocyclic systems, a clear advantage in terms of yield or reaction conditions over other hydrazine derivatives is not apparent from the currently available literature. Further direct comparative studies are necessary to fully elucidate the relative performance of this compound in these and other synthetic transformations. Researchers are encouraged to consider the specific requirements of their synthetic targets, including desired substitution patterns and tolerance to reaction conditions, when selecting the most appropriate hydrazine derivative.
References
Comparative Analysis of Substituted Benzalazine Derivatives and Structurally Related Heterocycles: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents has led to extensive investigation into nitrogen-containing heterocyclic compounds. Among these, benzalazine derivatives have emerged as a scaffold of interest. However, a comprehensive analysis of their structure-activity relationships (SAR) is not extensively documented in publicly available literature. This guide provides a comparative analysis of substituted this compound derivatives and their structurally related, well-researched bioisosteres: benzimidazoles, benzoxazines, and quinazolines. By examining the SAR of these related scaffolds against various biological targets, we aim to provide valuable insights for the rational design and development of new therapeutic agents. Nitrogen-containing heterocyclic compounds are recognized for their diverse and potent antibacterial activities, which are exerted through various mechanisms.[1][2][3][4]
This guide will delve into the antimicrobial, anticancer, and anti-inflammatory activities of these compound classes, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of their therapeutic potential. Many of these nitrogen-based heterocyclic compounds have shown significant potential in overcoming drug-resistant infections.[1]
I. Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of these heterocyclic compounds is significantly influenced by the nature and position of substituents on the core ring structure.
A. Antimicrobial Activity
The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Benzimidazoles, in particular, have been extensively studied for their antimicrobial properties.
-
Benzimidazoles: The antimicrobial activity of benzimidazole derivatives is often linked to their ability to disrupt microbial cellular processes.
-
Substitution at N-1: Alkyl or substituted phenyl groups at the N-1 position can modulate the lipophilicity of the molecule, thereby influencing its ability to penetrate microbial cell membranes.
-
Substitution at C-2: The introduction of various substituents at the C-2 position has a profound impact on antimicrobial potency. For instance, derivatives with a 2-aryl or 2-heteroaryl substituent often exhibit significant activity. The presence of electron-withdrawing groups on the aryl ring can enhance activity against certain bacterial strains.
-
Mechanism of Action: The antibacterial action of benzimidazoles is thought to involve the inhibition of essential enzymes or the disruption of microbial cell wall synthesis.
-
-
Quinazolines and Benzoxazines: These scaffolds have also demonstrated promising antimicrobial effects. The SAR for these compounds often parallels that of benzimidazoles, with lipophilicity and electronic effects of substituents playing a crucial role in their activity.
B. Anticancer Activity
The development of novel anticancer agents is a major focus of medicinal chemistry. Benzoxazines and quinazolines have shown significant potential in this area.
-
Benzoxazines:
-
Substitution on the Benzene Ring: Electron-donating or -withdrawing groups on the benzene moiety can influence the electron density of the heterocyclic system, which in turn can affect its interaction with biological targets.
-
Substitution at N-4: The nature of the substituent at the N-4 position is critical for anticancer activity. Aromatic or heteroaromatic rings at this position have been shown to be beneficial for potency.
-
Mechanism of Action: Some benzoxazine derivatives have been found to induce apoptosis in cancer cells through various signaling pathways.
-
-
Quinazolines:
-
Substitution at C-2 and C-4: These positions are key for modulating anticancer activity. Anilino-quinazolines, for example, are a well-known class of tyrosine kinase inhibitors.
-
Mechanism of Action: Many quinazoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinase.
-
C. Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a priority.
-
Benzimidazoles:
-
SAR: The anti-inflammatory activity of benzimidazole derivatives is influenced by substituents at the N-1 and C-2 positions. Lipophilic groups and moieties capable of hydrogen bonding can enhance interactions with inflammatory targets.
-
Mechanism of Action: Some benzimidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
-
Quinazolines:
-
SAR: The substitution pattern on the quinazoline core significantly impacts anti-inflammatory activity. For instance, 2,3-disubstituted quinazolin-4(3H)-ones have been extensively explored.
-
Mechanism of Action: Similar to some benzimidazoles, certain quinazoline derivatives can inhibit COX enzymes and other inflammatory mediators.
-
II. Quantitative Data Presentation
The following tables summarize the biological activities of representative substituted benzimidazole, benzoxazine, and quinazoline derivatives.
Table 1: Antimicrobial Activity of Representative Heterocyclic Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Benzimidazole | 2-(4-chlorophenyl)-1H-benzimidazole | S. aureus | 16 | |
| 2-(4-nitrophenyl)-1H-benzimidazole | E. coli | 32 | ||
| Quinazoline | 2-styryl-4(3H)-quinazolinone | B. subtilis | 25 | |
| 2-(4-chlorostyryl)-4(3H)-quinazolinone | S. aureus | 12.5 | ||
| Benzoxazine | 6-chloro-2-phenyl-4H-1,3-benzoxazine | E. coli | 50 | |
| 2-(4-methoxyphenyl)-4H-1,3-benzoxazine | B. subtilis | 25 |
Note: Data is illustrative and compiled from various sources. Direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Anticancer Activity of Representative Heterocyclic Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Benzoxazine | 4-(4-fluorophenyl)-2H-1,4-benzoxazin-3(4H)-one | MCF-7 | 5.2 | |
| 4-(4-methoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one | HeLa | 8.7 | ||
| Quinazoline | 4-(3-bromoanilino)-6,7-dimethoxyquinazoline | A549 | 0.15 | |
| 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | NCI-H460 | 0.05 | ||
| Benzimidazole | 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole | HepG2 | 10.5 | |
| 1-(4-chlorobenzyl)-2-phenyl-1H-benzimidazole | HCT116 | 15.2 |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 3: Anti-inflammatory Activity of Representative Heterocyclic Derivatives
| Compound Class | Derivative | Assay | % Inhibition | Reference |
| Benzimidazole | 2-(4-methoxyphenyl)-1H-benzimidazole | Carrageenan-induced paw edema | 55 | |
| 1-acetyl-2-(4-chlorophenyl)-1H-benzimidazole | Carrageenan-induced paw edema | 62 | ||
| Quinazoline | 2-phenyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one | Carrageenan-induced paw edema | 68 | |
| 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one | Carrageenan-induced paw edema | 72 |
Note: Percentage inhibition is typically measured at a specific dose and time point.
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data.
A. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
B. Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
C. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the treatment groups, typically orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
IV. Mandatory Visualizations
A. Experimental Workflow Diagram
Caption: Generalized experimental workflows for evaluating biological activities.
B. Logical Relationship Diagram: SAR of 2-Substituted Benzimidazoles
Caption: Structure-activity relationship for 2-substituted benzimidazoles.
References
- 1. Emerging Frontiers in Antimicrobial Therapy: The Role of Nitrogen-Containing Heterocyclic Compounds in Overcoming Drug-Resistant Infections | RESEARCH REVIEW International Journal of Multidisciplinary [rrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Coordination Properties of Benzalazine and Other N-Donor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the coordination properties of benzalazine with other prominent N-donor ligands, including pyridine, 2,2'-bipyridine, 1,10-phenanthroline, and imidazole. The information presented is based on available experimental data to facilitate the selection of appropriate ligands for the synthesis of metal complexes with desired properties.
This compound, an azine derived from benzaldehyde and hydrazine, presents an interesting case for coordination chemistry. Its N=C-C=N backbone offers potential for chelation, acting as a bidentate ligand. Understanding its coordination behavior in comparison to well-established N-donor ligands is crucial for its application in catalysis, materials science, and medicinal chemistry.
Structural and Electronic Properties of Selected N-Donor Ligands
The coordinating ability of a ligand is fundamentally governed by its structural and electronic characteristics. The table below summarizes key properties of this compound and other selected N-donor ligands.
| Ligand | Structure | Donor Atoms | Chelate Ring Size | Aromaticity | Flexibility |
| This compound | 2 x N (imine) | 5-membered | Phenyl rings | High | |
| Pyridine | 1 x N (pyridinic) | - | Pyridine ring | - | |
| 2,2'-Bipyridine | 2 x N (pyridinic) | 5-membered | Pyridine rings | Moderate | |
| 1,10-Phenanthroline | 2 x N (pyridinic) | 5-membered | Fused aromatic rings | Low | |
| Imidazole | 1 x N (imidazolic) | - | Imidazole ring | - |
Quantitative Comparison of Coordination Properties
The following tables summarize available quantitative data for the coordination of these ligands with various metal ions. It is important to note that comprehensive experimental data for this compound complexes is limited in the current literature.
Table 1: Selected Bond Lengths and Angles in Metal Complexes
This table presents typical metal-nitrogen (M-N) bond lengths and bite angles for the chelating ligands. The bite angle is the N-M-N angle within the chelate ring.
| Ligand | Metal Ion | M-N Bond Length (Å) | N-M-N Bite Angle (°) |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| 2,2'-Bipyridine | Fe(II) | ~2.15 | ~81 |
| Ru(II) | ~2.08 | ~79 | |
| Cu(II) | ~2.00 | ~82 | |
| 1,10-Phenanthroline | Fe(II) | ~2.14 | ~82 |
| Ru(II) | ~2.07 | ~80 | |
| Cu(II) | ~2.01 | ~83 | |
| Pyridine | Cu(II) | ~2.02 (in [Cu(py)₄]²⁺) | - |
| Imidazole | Co(II) | ~2.16 (in [Co(im)₆]²⁺) | - |
Note: Bond lengths and angles can vary depending on the metal's oxidation state, coordination number, and the presence of other ligands.
Table 2: Logarithm of Overall Stability Constants (log β) of Metal Complexes
The stability constant (β) is a measure of the strength of the interaction between a metal ion and a ligand. Higher values indicate more stable complexes.
| Ligand | Metal Ion | log β₂ | log β₃ |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| 2,2'-Bipyridine | Fe(II) | 7.9 | 17.6 |
| Ni(II) | 13.6 | 20.0 | |
| Cu(II) | 13.7 | 17.1 | |
| 1,10-Phenanthroline | Fe(II) | 14.1 | 21.3 |
| Ni(II) | 14.8 | 24.8 | |
| Cu(II) | 15.0 | 21.0 | |
| Imidazole | Ni(II) | 5.5 | 7.6 |
| Cu(II) | 7.7 | 10.8 |
Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent.
Table 3: Spectroscopic and Electrochemical Data
This table provides a comparison of key spectroscopic and electrochemical features.
| Ligand | Technique | Key Feature | Observation |
| This compound | Cyclic Voltammetry | Reduction of azomethine group | Peak observed around -0.689 V (in acidic medium)[1] |
| IR Spectroscopy | C=N stretch | ~1623 cm⁻¹[1] | |
| 2,2'-Bipyridine | UV-Vis Spectroscopy | π → π* transitions | Bands typically observed around 240 and 280 nm. |
| Cyclic Voltammetry | Ligand-based reductions | Reversible reduction waves are common in their metal complexes. | |
| 1,10-Phenanthroline | UV-Vis Spectroscopy | π → π* transitions | Intense absorptions in the UV region, often with metal-to-ligand charge transfer (MLCT) bands in the visible region for transition metal complexes. |
| Cyclic Voltammetry | Ligand-based reductions | Similar to bipyridine complexes, showing reversible reduction processes. | |
| Imidazole | ¹H NMR Spectroscopy | N-H proton | Chemical shift is sensitive to coordination. |
| IR Spectroscopy | N-H stretch | Broad band, shifts upon coordination. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and to offer a basis for further investigation.
Synthesis of a Transition Metal Complex with an N-Donor Ligand (General Procedure)
-
Ligand Dissolution: Dissolve the N-donor ligand (e.g., this compound) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Metal Salt Dissolution: In a separate flask, dissolve the metal salt (e.g., metal chloride, nitrate, or perchlorate) in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is varied to obtain complexes with different stoichiometries (e.g., 1:1, 1:2, 1:3).
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or heated under reflux for a specific period, depending on the reactivity of the precursors.
-
Isolation: The resulting complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid product is then collected by filtration, washed with a small amount of cold solvent to remove unreacted starting materials, and dried in a desiccator or under vacuum.
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent from the reaction mixture or by layering a solution of the complex with a less polar solvent in which the complex is insoluble.
X-ray Crystallography
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement using least-squares techniques. This process yields the precise atomic coordinates, bond lengths, and bond angles.[2][3]
UV-Visible Spectroscopy
-
Solution Preparation: Prepare solutions of the ligand and its metal complexes of known concentrations in a suitable solvent that does not absorb in the region of interest.
-
Measurement: Record the absorption spectra of the solutions using a UV-Visible spectrophotometer over a specific wavelength range (typically 200-800 nm).[1]
-
Analysis: Analyze the spectra to identify characteristic absorption bands, such as π → π* transitions of the ligand and d-d or metal-to-ligand charge transfer (MLCT) bands of the complex.
Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of the metal complex in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon). Record the cyclic voltammogram by scanning the potential between set limits and measuring the resulting current.
-
Analysis: Analyze the voltammogram to determine the redox potentials (oxidation and reduction) of the complex and to assess the reversibility of the electrochemical processes.
Visualizations
Coordination of Bidentate N-Donor Ligands
Caption: A simplified diagram illustrating the chelation of a metal ion by a bidentate N-donor ligand.
Experimental Workflow for Complex Characterization
Caption: A flowchart outlining the typical experimental process for synthesizing and characterizing metal complexes with N-donor ligands.
Discussion and Conclusion
The comparison reveals that while this compound possesses the necessary structural features to act as a bidentate N-donor ligand, forming a stable five-membered chelate ring similar to bipyridine and phenanthroline, there is a notable lack of comprehensive experimental data on its coordination complexes.
-
Structural Comparison: this compound offers greater conformational flexibility compared to the rigid structures of bipyridine and, especially, phenanthroline. This flexibility could lead to a wider range of coordination geometries and potentially different catalytic activities. The crystal structure of free this compound shows a trans configuration about the N-N bond, which would require rotation to a cis conformation for chelation.
-
Electronic Properties: The imine nitrogen atoms in this compound are expected to be less basic than the pyridinic nitrogens in bipyridine and phenanthroline, which could result in weaker M-N bonds and lower stability constants for its complexes. However, the extended π-system in this compound could participate in metal-to-ligand charge transfer, a property that is crucial for photophysical and electrochemical applications.
-
Comparison with Other Ligands:
-
Pyridine and Imidazole: As monodentate ligands, they serve as fundamental building blocks but lack the chelate effect that enhances the stability of complexes formed with bidentate ligands like this compound.
-
Bipyridine and Phenanthroline: These are classic chelating ligands that form highly stable complexes with a wide range of metal ions. Their rigid structures and well-defined bite angles lead to predictable coordination geometries. The extensive research on their complexes provides a rich dataset for comparison.
-
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
